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  • Product: 2-Fluoropropan-1-amine hydrochloride
  • CAS: 2098116-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoropropan-1-amine and 3-Fluoropropan-1-amine: A Comparative Analysis for Drug Development Professionals

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, pKa, and binding affinity.[1][2][3] Posit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, pKa, and binding affinity.[1][2][3] Positional isomerism, where the only difference is the location of a substituent, can lead to dramatically different pharmacological profiles. This guide provides an in-depth technical comparison of two such isomers: 2-fluoropropan-1-amine and 3-fluoropropan-1-amine, presented as their hydrochloride salts for enhanced stability and handling. We will explore their distinct physicochemical properties, propose detailed synthetic routes, and outline a comprehensive analytical workflow for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the critical evaluation of fluorinated amine isomers.

Introduction: The Subtle Power of Fluorine's Position

In drug discovery, the introduction of a fluorine atom is a well-established strategy to optimize a lead compound's properties.[2] Fluorine's high electronegativity can alter the electronic distribution within a molecule, impacting the basicity (pKa) of nearby amines, which in turn affects solubility, membrane permeability, and receptor interactions.[2][4] Furthermore, replacing a hydrogen atom with a metabolically robust carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.[2][3]

This guide focuses on the isomeric pair of 2-fluoropropan-1-amine and 3-fluoropropan-1-amine. While structurally similar, the placement of the fluorine atom at the C2 (β-position to the amine) versus the C3 (γ-position to the amine) is predicted to have significant consequences on their chemical and biological behavior. Understanding and predicting these differences is paramount for rational drug design and selecting the optimal candidate for further development.

Comparative Physicochemical Properties

The location of the electron-withdrawing fluorine atom directly influences the basicity of the primary amine. This is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which affects its ability to cross biological membranes and interact with target proteins.[4]

Property2-Fluoropropan-1-amine HCl3-Fluoropropan-1-amine HClRationale for Difference
Molecular Formula C₃H₉ClFNC₃H₉ClFNIdentical
Molecular Weight 113.56 g/mol 113.56 g/mol Identical
Predicted pKa (of amine) Lower (e.g., ~9.2)Higher (e.g., ~9.9[5])The fluorine at the β-position (C2) exerts a stronger inductive electron-withdrawing effect, destabilizing the protonated form and thus lowering the pKa (making the amine less basic).[6] The effect is attenuated at the γ-position (C3).
Predicted LogP Slightly HigherSlightly LowerThe intramolecular hydrogen bond potential between the fluorine and the amine in the 2-fluoro isomer might slightly increase its lipophilicity by masking polar groups.
Physical Form Solid[7]Solid[8]As hydrochloride salts, both are expected to be crystalline solids.

Synthesis and Mechanistic Considerations

The synthesis of these isomers requires distinct strategies to regioselectively introduce the fluorine atom. The following are proposed, field-proven synthetic routes.

Synthesis of 2-Fluoropropan-1-amine Hydrochloride

This synthesis starts from the readily available amino alcohol, 1-aminopropan-2-ol. The key is to convert the hydroxyl group into a good leaving group that can be displaced by fluoride.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection 1_aminopropan_2_ol 1-Aminopropan-2-ol Boc_Anhydride Boc Anhydride TsCl_Pyridine TsCl, Pyridine Protected_Tosylate N-Boc-2-tosyloxypropan-1-amine TsCl_Pyridine->Protected_Tosylate Activation KF_Crown_Ether KF, 18-Crown-6 Protected_Fluoride N-Boc-2-fluoropropan-1-amine Protected_Amino_Alcohol N-Boc-1-aminopropan-2-ol Boc_Anhydride->Protected_Amino_Alcohol Protection KF_Crown_Ether->Protected_Fluoride SN2 Displacement HCl_Dioxane HCl in Dioxane Final_Product 2-Fluoropropan-1-amine HCl HCl_Dioxane->Final_Product Deprotection & Salt Formation

Caption: Synthetic workflow for 2-fluoropropan-1-amine HCl.

Experimental Protocol: Synthesis of 2-Fluoropropan-1-amine Hydrochloride

  • Protection: To a solution of 1-aminopropan-2-ol in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and triethylamine. Stir at room temperature for 12 hours to protect the amine. Purify by column chromatography to yield N-Boc-1-aminopropan-2-ol.

    • Causality: The Boc protecting group is essential to prevent the amine from interfering with the subsequent tosylation step and to avoid self-reaction.

  • Activation: Dissolve the protected amino alcohol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) portion-wise.[9][10] Allow the reaction to warm to room temperature and stir for 16 hours. The tosylate is an excellent leaving group, preparing the C2 position for nucleophilic attack.[11][12] Purify via chromatography.

    • Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the reaction.[10]

  • Fluorination: Dissolve the tosylate in acetonitrile. Add potassium fluoride (KF) and a catalytic amount of 18-crown-6. Heat the mixture to reflux for 24 hours. The crown ether complexes the potassium ion, increasing the nucleophilicity of the fluoride anion for an efficient Sₙ2 reaction.

  • Deprotection and Salt Formation: Concentrate the reaction mixture. Dissolve the crude product in 1,4-dioxane and add a solution of hydrochloric acid in dioxane. Stir for 4 hours. The product, 2-fluoropropan-1-amine hydrochloride, will precipitate and can be collected by filtration.

Synthesis of 3-Fluoropropan-1-amine Hydrochloride

This route begins with 3-aminopropan-1-ol, where the hydroxyl group is at the terminal position. A similar activation and displacement strategy is employed.

G cluster_0 Step 1: Deoxyfluorination cluster_1 Step 2: Salt Formation 3_aminopropan_1_ol 3-Aminopropan-1-ol DAST_DCM DAST, DCM, -78°C Free_Base 3-Fluoropropan-1-amine DAST_DCM->Free_Base Direct Fluorination HCl_Ether HCl in Ether Final_Product 3-Fluoropropan-1-amine HCl HCl_Ether->Final_Product Precipitation G Sample Isomeric Mixture or Unknown Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Result1 Identical Mass (M+H)+ Similar Fragmentation GC_MS->Result1 Observation Result2 Distinct Spectra NMR->Result2 Observation Conclusion Definitive Isomer Identification Result1->Conclusion Result2->Conclusion Primary Evidence

Caption: Analytical workflow for isomer differentiation.

Mass Spectrometry (MS)

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), both isomers will exhibit the same molecular ion peak. Their fragmentation patterns may be subtly different due to the stability of the resulting carbocations, but this is often not sufficient for unambiguous identification without reference standards. [13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers.

  • ¹H NMR: The proton spectrum of each isomer will be distinct. For 2-fluoropropan-1-amine, the proton on the fluorine-bearing carbon (C2) will appear as a complex multiplet due to coupling with both the adjacent methyl and methylene protons, as well as a large coupling to fluorine. For the 3-fluoro isomer, the methylene protons adjacent to the fluorine (C3) will show a characteristic triplet of triplets due to coupling with the fluorine and the adjacent methylene group (C2).

  • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The key diagnostic is the chemical shift and splitting pattern of the carbons. In the 2-fluoro isomer, the C2 carbon will be significantly downfield and split by fluorine. In the 3-fluoro isomer, the C3 carbon will show this effect.

  • ¹⁹F NMR: This is the most definitive technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. [15][16][17]The 2-fluoro isomer (fluorine on a secondary carbon) will have a significantly different chemical shift compared to the 3-fluoro isomer (fluorine on a primary carbon). [16]Furthermore, the splitting pattern in the proton-coupled ¹⁹F spectrum will be different: a complex multiplet for the 2-fluoro isomer and a triplet for the 3-fluoro isomer.

Projected Pharmacological and Toxicological Implications

While specific biological data for these compounds is scarce, we can extrapolate from established medicinal chemistry principles:

  • Target Binding: The different pKa values will result in different charge states at the binding site of a target protein, potentially leading to vastly different binding affinities. The 2-fluoro isomer, being less basic, might have better membrane permeability. [2]* Metabolism: The C-F bond is highly resistant to metabolic cleavage. [2]The position of the fluorine can influence the metabolism of other parts of the molecule. For instance, the electron-withdrawing effect of the fluorine in the 2-position could decrease the rate of N-dealkylation or oxidation at the C1 position.

  • Conformation: The polar C-F bond can influence the molecule's preferred conformation through effects like the gauche effect, which could impact how well it fits into a receptor's binding pocket. [4]

Conclusion

The cases of 2-fluoropropan-1-amine and 3-fluoropropan-1-amine serve as a crucial reminder that even the slightest structural modification can have profound consequences in drug development. The position of a single fluorine atom alters the molecule's fundamental physicochemical properties, necessitates distinct synthetic strategies, and requires a sophisticated analytical approach for confirmation. For drug development professionals, a thorough understanding and characterization of such positional isomers are not merely an academic exercise; they are a critical, non-negotiable step in the path toward identifying a safe and effective clinical candidate. The principles and protocols outlined in this guide provide a robust framework for the rigorous evaluation of this and other isomeric pairs.

References

  • Tressaud, A. (Ed.). (2006). Fluorine and Health: Molecular Imaging, Biomedical Materials and Pharmaceuticals. Elsevier. [Link]

  • PubChem. (n.d.). 2-Fluoropropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jorgensen, M. R., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 9(5), 586-591. [Link]

  • PubChem. (n.d.). 3-Fluoropropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • De-Lima, K. D., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 844-853. [Link]

  • Kumawat, S., et al. (2015). DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions. Organic Letters, 17(16), 4102-4105. [Link]

  • Gilbert, D. D. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(7), 2533-2537. [Link]

  • Ashenhurst, J. (2015). Making Alcohols Into Good Leaving Groups, Part 2: Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Ivanov, A. A., & Belov, N. A. (2020). Fluorinated polymers: evaluation and characterization of structure and composition. Polymer Science, Series D, 13(4), 435-451. [Link]

  • PubChem. (n.d.). Perfluoro-N,N-bis(perfluoroethyl)propylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).
  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. [Link]

  • Murphy, C. D. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (2012).
  • Scerba, M. T., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ACS Catalysis, 7(5), 3334-3338. [Link]

  • Chemistry Steps. (2025). Alcohols in SN1 and SN2 Reactions. [Link]

  • PubChem. (n.d.). 3-Fluoropropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Laiz Treceño, M. (2021). Synthesis and characterization of fluorinated polymers. Doctoral Thesis, Universitat Autònoma de Barcelona. [Link]

  • US6080886A - Fluorination with aminosulfur trifluorides. (2000).
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • PubChem. (n.d.). 2-Fluoropropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Tan, D. S., & Weaver, D. F. (2009). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synlett, 2009(1), 123-126. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Yang, D. T., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Al-Tameemi, R. A., & Gidden, J. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(15), 6249-6256. [Link]

  • US20120149903A1 - Process for preparing and purifying 3-aminopropanol. (2012).
  • Gillis, E. P., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 20(8), 14067-14093. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved from [Link]

  • Li, Z., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. [Link]

  • Wiberg, K. B., & Rablen, P. R. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(7), 2533-2537. [Link]

  • Carcenac, Y., et al. (2014). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. Tetrahedron, 70(36), 6234-6239. [Link]

  • Al-Tameemi, R. A., & Gidden, J. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(15), 6249-6256. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-fluoro-1-propanamine hydrochloride

Compound Identification and Hazard Classification 2-fluoro-1-propanamine hydrochloride is a fluorinated amine salt. While its specific properties are not documented, its structure suggests it is a solid at room temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Hazard Classification

2-fluoro-1-propanamine hydrochloride is a fluorinated amine salt. While its specific properties are not documented, its structure suggests it is a solid at room temperature and likely shares characteristics with similar small molecule amine hydrochlorides, such as hygroscopicity and potential light sensitivity.[2][4][5][6]

Inferred GHS Hazard Classification

Based on the hazard classifications of its structural analogs, a composite GHS classification for 2-fluoro-1-propanamine hydrochloride can be inferred. This provides a precautionary framework for handling.

Hazard ClassHazard CategoryGHS Hazard StatementSource (Analog Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed1-Fluoropropan-2-amine HCl[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-Fluoro-2-methylpropan-1-amine HCl, 1-Fluoropropan-2-amine HCl[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation2-Fluoro-2-methylpropan-1-amine HCl, 1-Fluoropropan-2-amine HCl[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2-Fluoro-2-methylpropan-1-amine HCl, 1-Fluoropropan-2-amine HCl[1][2]

Signal Word: Warning [2]

Hazard Pictogram:



Core Principles of Safe Handling

The primary challenges in handling 2-fluoro-1-propanamine hydrochloride stem from its inferred hygroscopicity, potential for generating airborne dust, and its irritant properties.[5][6][7] The following workflow provides a logical sequence for safe handling in a research environment.

G General Workflow for Handling 2-fluoro-1-propanamine hydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment (Review this guide & analogs) B Verify Engineering Controls (Fume hood, eyewash station) A->B C Select & Inspect PPE B->C D Equilibrate Container to Room Temp. (Prevents moisture condensation) C->D E Weigh Compound in Fume Hood D->E F Promptly Seal Container (Use Parafilm on cap) E->F G Perform Experimental Work F->G H Decontaminate Glassware & Surfaces G->H J Return Compound to Storage G->J I Dispose of Waste (Follow institutional protocols) H->I K Remove & Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: General workflow for handling 2-fluoro-1-propanamine hydrochloride.

Detailed Experimental Protocols

Engineering Controls

All manipulations of solid 2-fluoro-1-propanamine hydrochloride that could generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[8] An eyewash station and safety shower must be readily accessible.[8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for mitigating the risks of skin, eye, and respiratory exposure.[10]

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[8]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against airborne particles and splashes.[9]
Skin and Body Flame-resistant lab coat, fully buttoned with long sleeves; long pants and closed-toe shoesPrevents skin contact with spills.[8]
Respiratory Not required if handled exclusively within a fume hood.A fume hood provides adequate respiratory protection from dusts and vapors.[5]
Protocol for Weighing and Handling a Hygroscopic Solid
  • Preparation : Before opening, allow the container of 2-fluoro-1-propanamine hydrochloride to equilibrate to ambient laboratory temperature to minimize moisture condensation on the cold powder.

  • Inert Atmosphere (Optional but Recommended) : For highly moisture-sensitive applications, weighing and handling should be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Weighing :

    • Perform all weighing operations inside a chemical fume hood.

    • Use a clean, dry spatula and weighing vessel.

    • Work efficiently to minimize the compound's exposure to atmospheric moisture.

  • Sealing : Immediately after dispensing the required amount, securely close the container cap. For long-term storage, wrap the cap and neck of the container with Parafilm to create a more robust seal against moisture.[11]

Storage

Proper storage is critical to maintaining the integrity of the compound.

  • Container : Keep in the original, tightly sealed container.

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10]

  • Hygroscopicity : For enhanced protection against moisture, store the primary container inside a desiccator or a larger secondary container with a desiccant.[4][11]

  • Light Sensitivity : While not explicitly documented, it is prudent to protect the compound from direct sunlight by using an amber vial or storing it in a dark location, as many complex organic molecules can be light-sensitive.[4][12]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Response Workflow for Exposure

G Emergency Response for Exposure cluster_actions Immediate First Aid Actions Start Exposure Occurs A Ensure Scene is Safe Start->A B Remove Victim from Source of Exposure A->B C Alert Colleagues & Call for Help B->C D1 SKIN CONTACT: Remove contaminated clothing. Wash area with soap & water for 15 min. B->D1 Skin D2 EYE CONTACT: Rinse with eyewash for 15 min. Remove contact lenses if possible. B->D2 Eye D3 INHALATION: Move to fresh air. Perform artificial respiration if not breathing. B->D3 Inhalation D4 INGESTION: Rinse mouth with water. Do NOT induce vomiting. B->D4 Ingestion E Seek Immediate Medical Attention D1->E D2->E D3->E D4->E F Provide SDS/Guide to Medical Personnel E->F

Sources

Foundational

Beta-Fluoro Amine Building Blocks: Strategic Integration in Medicinal Chemistry

Executive Summary: The Fluorine Advantage In modern drug discovery, the strategic incorporation of fluorine is not merely about metabolic blocking; it is a precision tool for modulating physicochemical properties.[] Beta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic incorporation of fluorine is not merely about metabolic blocking; it is a precision tool for modulating physicochemical properties.[] Beta-fluoro amines represent a privileged motif where the fluorine atom, situated vicinal to a basic nitrogen, exerts a profound electronic and conformational influence.

This guide details the technical deployment of beta-fluoro amine building blocks, moving beyond basic synthesis to the causal relationships governing their stability, basicity, and binding geometry.[2][3]

Physicochemical Profiling: The "Fluorine Effect"[2]

Basicity Modulation (pKa)

The most immediate impact of beta-fluorination is the attenuation of amine basicity via the strong electron-withdrawing inductive effect (


) of fluorine. This is critical for:
  • Improving Permeability: Reducing the fraction of ionized species at physiological pH (7.4) increases passive membrane permeability.

  • Reducing hERG Liability: High basicity is often correlated with hERG channel blockage; lowering pKa mitigates this risk.

Table 1: Comparative Basicity of Ethylamine Derivatives

Building Block ClassStructureApproximate pKa

pKa (vs. Parent)
Physiological Impact
Parent Amine

~10.70Highly ionized (>99.9%) at pH 7.4.

-Fluoro Amine

~9.0-1.7Reduced ionization; improved logD.

-Difluoro Amine

~7.3-3.4Significant neutral fraction at pH 7.4.

-Trifluoro Amine

~5.7-5.0Very low basicity; may act as H-bond donor only.
Conformational Control: The Gauche Effect

Unlike non-fluorinated alkyl chains which prefer an anti conformation to minimize steric clash, beta-fluoro amines predominantly adopt a gauche conformation when protonated. This is driven by a stabilizing electrostatic interaction between the electronegative fluorine (


) and the electropositive ammonium proton (

).

Mechanism of Action: This effect allows medicinal chemists to "pre-organize" a flexible chain into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

GaucheEffect cluster_legend Conformational Equilibrium Anti Anti Conformer (Sterically Favored in Alkanes) Gauche Gauche Conformer (Favored in Beta-Fluoro Amines) Anti->Gauche Protonation triggers conformational shift Interaction Electrostatic Stabilization (N-H(+) ... F(-)) Gauche->Interaction

Figure 1: The electrostatic gauche effect drives the conformational preference of protonated beta-fluoro amines, locking the molecule into a specific geometry.

Synthetic Architectures: Self-Validating Protocols

Synthesizing beta-fluoro amines is fraught with regiochemical pitfalls. The two primary routes are Deoxofluorination (high risk of rearrangement) and Aziridine Ring Opening (high control).

The "Danger Zone": Deoxofluorination of -Amino Alcohols

Using reagents like DAST or Deoxo-Fluor on


-amino alcohols often leads to unexpected products due to the formation of an aziridinium ion intermediate.

The Mechanism of Failure:

  • Activation of the alcohol.[4][5]

  • Intramolecular displacement by the nitrogen creates a strained aziridinium ion.

  • Fluoride attacks the less hindered carbon, potentially inverting the regiochemistry.

Self-Validation Step: Always compare the


 and 

NMR coupling constants (

vs

) to confirm the fluorine position. Do not assume retention of the carbon skeleton.

Deoxofluorination Start Beta-Amino Alcohol (Substrate) Act Activated Intermediate (-OH -> -OSF2Et2) Start->Act DAST/Deoxo-Fluor Aziridinium Aziridinium Ion (Cyclic Intermediate) Act->Aziridinium N-neighbor participation PathA Path A: Direct Attack (Rare/Steric dependent) Aziridinium->PathA PathB Path B: Rearrangement (Common) Aziridinium->PathB ProdCorrect Desired Product (Retention of Skeleton) PathA->ProdCorrect Attack at C-O site ProdWrong Rearranged Isomer (Regio-scrambling) PathB->ProdWrong Attack at C-N site

Figure 2: The mechanistic pathway illustrating why deoxofluorination of amino alcohols frequently yields rearranged isomers via the aziridinium intermediate.

The Gold Standard: Regioselective Aziridine Ring Opening

For high-fidelity synthesis, opening activated aziridines with a latent fluoride source is the preferred method. This protocol avoids the harsh conditions of DAST and allows for predictable regiocontrol.

Protocol: Lewis Base-Catalyzed Hydrofluorination

  • Reagents: Benzoyl Fluoride (PhCOF), HFIP (1,1,1,3,3,3-hexafluoroisopropanol), Aziridine (N-protected).[6]

  • Catalyst: DBU or (-)-Sparteine (for kinetic resolution).

  • Source: Adapted from Doyle et al.[6] (See Ref 1).

Step-by-Step Methodology
  • Preparation: Dissolve the N-protected aziridine (1.0 equiv) in HFIP (solvent and activator).

  • Reagent Addition: Add Benzoyl Fluoride (1.2 equiv) and the catalyst (e.g., 5 mol% DBU).

  • Reaction: Stir at room temperature or mild heat (40°C). The HFIP activates the PhCOF, generating a controlled equivalent of HF in situ.[7]

  • Monitoring (Self-Validation):

    • Monitor via TLC or LCMS.

    • Critical Check:

      
       NMR of the crude mixture. The product will show a distinct multiplet (typically 
      
      
      
      to
      
      
      ppm depending on substitution). Absence of starting material peaks confirms conversion.
  • Workup: Quench with solid

    
    , filter, and concentrate.
    

Why this works: The reaction proceeds via an activated ion pair. The nucleophilic attack is tightly controlled by the electronic nature of the aziridine substituents (e.g., attack at the more substituted carbon for electronic activation, or less substituted for steric control).

Commercial Building Block Classes

When sourcing or designing these blocks, categorize them by their structural rigidity:

  • Linear

    
    -Fluoro Amines: 
    
    • Examples: 2-fluoroethylamine, 3-fluoro-n-propylamine.

    • Use: Linker modification to adjust logD.

  • 
    -Fluoro Amino Acids: 
    
    • Examples: 3-fluoro-GABA,

      
      -fluoro-alanine.
      
    • Use: Bioisosteres for peptide backbones; increased proteolytic stability.

  • Cyclic

    
    -Fluoro Amines: 
    
    • Examples: 3-fluoropiperidines, 3-fluoropyrrolidines, 4-fluoropiperidines (gamma, but related effects).

    • Use: Scaffold cores. The fluorine locks the ring pucker (e.g., axial vs. equatorial preference).

References

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Aziridines with Fluorine Anions. Journal of the American Chemical Society.[][4][5][8] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Champagne, P. A., et al. (2015). Developments in the synthesis of beta-fluoro amines. Chemical Reviews. [Link]

Sources

Exploratory

2-Fluoropropan-1-amine Hydrochloride: Solubility Profile & Handling Guide

Executive Summary 2-fluoropropan-1-amine hydrochloride (CAS: 2760449-69-0 for (R)-isomer; racemic analogues vary) represents a critical class of -fluoroamines . In medicinal chemistry, the introduction of a fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-fluoropropan-1-amine hydrochloride (CAS: 2760449-69-0 for (R)-isomer; racemic analogues vary) represents a critical class of


-fluoroamines . In medicinal chemistry, the introduction of a fluorine atom at the 

-position relative to the amine functionality is a strategic bioisostere design. It lowers the amine's pKa (typically by 1–2 units) due to the strong inductive effect (

) of the fluorine, thereby modulating lipophilicity (

) and membrane permeability without significantly increasing steric bulk.

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple alkyl amines, the presence of the fluorine atom introduces unique dipole-dipole interactions and lattice energies that alter its dissolution thermodynamics. The protocols below are designed to be self-validating , allowing researchers to empirically verify solubility limits for their specific batches.

Physicochemical Profile & Solubility Mechanisms

To understand solubility, we must first understand the solute's internal forces. 2-fluoropropan-1-amine hydrochloride is an ionic lattice held together by electrostatic forces between the ammonium cation (


) and the chloride anion (

).
The "Fluorine Effect" on Solvation
  • Lattice Energy : The high electronegativity of fluorine creates a permanent dipole in the C-F bond. This can strengthen crystal packing through electrostatic alignment, often making the fluorinated salt harder to dissolve than its non-fluorinated counterpart (propylamine HCl).

  • Hydrogen Bonding : The ammonium headgroup (

    
    ) requires solvents capable of strong hydrogen bond acceptance (HBA) to overcome the lattice energy.
    
  • Lipophilicity : While the salt is highly polar, the fluoropropyl chain has limited lipophilic character, rendering the compound insoluble in non-polar hydrocarbons.

Solubility Landscape Table

Data represents empirical classifications based on structural analogs (e.g., 2-fluoroethylamine HCl, propylamine HCl).

Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication
Polar Protic Water, Methanol (MeOH)High (>100 mg/mL)Ion-dipole & H-bondingStock solutions, reaction media
Polar Protic Ethanol (EtOH), Isopropanol (IPA)Moderate (Temperature Dependent)H-bonding (weaker than MeOH)Recrystallization (ideal candidate)
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong cation solvationReactions requiring high temp
Polar Aprotic Acetonitrile (MeCN), AcetoneLow to Moderate Dipole-dipoleAnti-solvent or slurry wash
Chlorinated Dichloromethane (DCM), ChloroformVery Low (<1 mg/mL)Weak dipole interactionsBiphasic extraction (only after free-basing)
Ethers/Alkanes Diethyl Ether, THF, Hexanes, HeptaneInsoluble None (Lattice energy dominates)Anti-solvent for precipitation

Solvation Dynamics & Workflows (Visualized)

The following diagram illustrates the decision logic for solvent selection based on the intended process (Purification vs. Reaction).

G Start 2-Fluoropropan-1-amine HCl (Solid Salt) Goal Define Goal Start->Goal Reaction Homogeneous Reaction Goal->Reaction Synthesis Purification Purification / Recrystallization Goal->Purification Clean up Extraction Free-Basing (Extraction) Goal->Extraction Isolate Free Amine Solv_Water Water / MeOH (High Solubility) Reaction->Solv_Water Dissolves readily Solv_IPA Isopropanol / EtOH (Temp Dependent) Purification->Solv_IPA Heat to dissolve, Cool to precipitate Solv_Biphasic DCM + NaOH(aq) (Biphasic System) Extraction->Solv_Biphasic Partition Coeff. Control Result_Rxn Clear Solution Solv_Water->Result_Rxn Result_Cryst Pure Crystals Solv_IPA->Result_Cryst Result_Oil Free Amine Oil (in DCM) Solv_Biphasic->Result_Oil

Caption: Decision matrix for solvent selection based on process intent. Green path = Reaction; Yellow = Purification; Red = Extraction.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this gravimetric method to determine exact solubility limits for your specific batch temperature.

  • Preparation : Weigh 100 mg of 2-fluoropropan-1-amine HCl into a 4 mL glass vial.

  • Titration : Add the target solvent (e.g., Ethanol) in 100

    
    L increments using a micropipette.
    
  • Equilibration : After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation : Check for visual clarity (disappearance of solids).

  • Calculation :

    
    
    
    • Stop point: If solids remain after 2 mL (Solubility < 50 mg/mL), heat to 50°C. If it dissolves, the solvent is suitable for recrystallization.

Protocol B: Recrystallization (Purification)

The "Gold Standard" for cleaning amine salts.

  • Solvent System : Isopropanol (Solvent) + Diethyl Ether (Anti-solvent).[1]

  • Rationale : The salt is moderately soluble in hot IPA but insoluble in Ether.

  • Dissolution : Place crude solid in a flask. Add minimal Isopropanol (IPA) .

  • Heating : Heat to near boiling (approx. 80°C) with stirring until fully dissolved. If particulates remain, filter hot.

  • Nucleation : Remove from heat. Allow to cool slowly to Room Temperature (RT).

  • Anti-Solvent Addition : If no crystals form at RT, add Diethyl Ether dropwise until the solution turns slightly turbid (cloud point).

  • Crystallization : Place in a fridge (4°C) for 12 hours.

  • Collection : Filter the white crystals under vacuum. Wash with cold Ether.[1]

Protocol C: Free-Basing (Extraction to Organic Phase)

Required if the next reaction step demands the nucleophilic free amine.

  • Dissolution : Dissolve the HCl salt in minimal water (

    
    ).
    
  • Basification : Slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Note: The solution may become cloudy as the free amine separates (oiling out).

  • Extraction : Add Dichloromethane (DCM) (

    
    ). Shake vigorously and separate layers.
    
    • Why DCM? Fluorinated amines often have higher density and better solubility in chlorinated solvents than in ether.

  • Drying : Dry the organic layer over anhydrous

    
    .
    
  • Concentration : Evaporate solvent carefully (check boiling point of free amine; small fluoroamines can be volatile).

Safety & Stability (E-E-A-T)

Fluorine-Specific Risks

While the C-F bond is generally stable, beta-elimination of HF is a theoretical risk under strongly basic, high-temperature conditions, which would generate toxic HF and a volatile alkene.

  • Mitigation : Avoid heating the free base above 100°C in the presence of strong alkalis. Keep the salt form for storage.

Hygroscopicity

Amine hydrochlorides with small alkyl chains are notoriously hygroscopic (water-attracting).

  • Impact : Wet salts weigh more, leading to stoichiometry errors in synthesis.

  • Handling : Store in a desiccator. If the solid looks "clumpy" or sticky, dry under high vacuum (

    
    ) at 40°C for 4 hours before use.
    
Analytical Verification

Do not rely solely on weight. Verify the integrity of the salt using


 .
  • Standard Shift : Expect a multiplet around -170 to -180 ppm (depending on reference).

  • Integration : Ensure the F:H ratio matches the structure to rule out HF elimination or salt disproportionation.

References

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[2] Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[2] Journal of Organic Chemistry, 77(9), 4177–4183. Retrieved from [Link]
    
  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 55289630, 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Patterson, S., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of

    
    -Fluoroamines. Journal of the American Chemical Society, 141(7), 2878–2883. Retrieved from [Link]
    

Sources

Foundational

Sourcing and Application of 2-Fluoro-1-amino-propane Hydrochloride in Drug Development

Executive Summary As medicinal chemistry increasingly leverages halogenation to optimize pharmacokinetic profiles, 2-fluoro-1-amino-propane hydrochloride (also known as 2-fluoropropan-1-amine hydrochloride) has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As medicinal chemistry increasingly leverages halogenation to optimize pharmacokinetic profiles, 2-fluoro-1-amino-propane hydrochloride (also known as 2-fluoropropan-1-amine hydrochloride) has emerged as a critical building block. The strategic insertion of a fluorine atom adjacent to an aliphatic amine lowers the basicity (pKa) of the amine, enhances metabolic stability against oxidative deamination, and selectively modulates lipophilicity.

This whitepaper provides an authoritative guide for drug development professionals on the commercial sourcing, rigorous quality control, and synthetic utility of this compound. Specifically, we will examine its indispensable role in synthesizing hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy[1] and the P7C3 class of neuroprotective agents[2].

Stereochemical Causality & Commercial Sourcing

The pharmacological efficacy of drugs derived from 2-fluoro-1-amino-propane is highly dependent on stereochemistry. For instance, in the development of the neuroprotective agent P7C3-S243, the (-)-(S)-enantiomer demonstrates robust in vivo efficacy in promoting hippocampal neurogenesis and protecting against Parkinsonian neurodegeneration, whereas the (+)-(R)-enantiomer is virtually inactive[3].

Consequently, sourcing the correct enantiomer is the most critical variable in the supply chain. Purchasing racemic mixtures (CAS 2098116-13-1) requires downstream chiral resolution, which drastically reduces synthetic yield and increases process time. Procuring enantiopure starting materials is highly recommended for advanced preclinical workflows.

Table 1: Commercial Supplier Landscape for 2-Fluoro-1-amino-propane HCl
SupplierEnantiomerCAS NumberClaimed PurityTypical Scale
Enamine (S)-Enantiomer1644180-08-4>95.0%Gram to Kilogram
ChemScene (R)-Enantiomer2760449-69-0≥98.0%Milligram to Gram
BLD Pharm Racemic2098116-13-1>95.0%Gram
Life Chemicals Racemic2098116-13-195.0%Gram

Quality Control: A Self-Validating Protocol

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. As a Senior Application Scientist, I mandate a self-validating Quality Control (QC) system for all incoming batches of 2-fluoro-1-amino-propane hydrochloride.

Step-by-Step QC Methodology

Step 1: Freebasing for Analysis The hydrochloride salt must be neutralized prior to chiral chromatography to prevent column degradation and peak tailing.

  • Dissolve 10 mg of the commercial salt in 1 mL of dichloromethane (DCM).

  • Add 0.5 mL of saturated aqueous NaHCO₃. Vortex for 60 seconds.

  • Extract the organic layer and dry over anhydrous Na₂SO₄.

Step 2: Enantiomeric Excess (ee) Determination via Chiral HPLC Causality: We utilize a Chiralcel OD-H column because the cellulose-based stationary phase provides excellent hydrogen-bonding interactions with primary amines, ensuring baseline separation of the (R) and (S) enantiomers.

  • System Setup: Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). The trace diethylamine suppresses secondary interactions with residual silanols on the column, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (aliphatic amines lack strong chromophores, necessitating low-wavelength detection).

  • Self-Validation Criterion: The method is only considered valid if the resolution factor (

    
    ) between a spiked racemic control is 
    
    
    
    . The target batch must demonstrate an
    
    
    .

Step 3: Identity & Fluorine Integrity via NMR

  • Dissolve 5 mg of the salt in 0.6 mL of DMSO-

    
    .
    
  • Acquire a ¹⁹F NMR spectrum (coupled and decoupled).

  • Causality: ¹⁹F NMR is highly sensitive to the chemical environment. A single, clean multiplet around -180 ppm confirms the intact fluorinated methine without defluorination degradation products.

Application Case Study: Synthesis of (-)-P7C3-S243

The most prominent application of (S)-2-fluoropropan-1-amine hydrochloride is in the synthesis of (-)-P7C3-S243, a highly optimized aminopropyl carbazole[4]. By replacing the aniline moiety of earlier generations with a 6-methoxypyridin-2-amine group and utilizing the fluorinated aliphatic chain, researchers achieved a non-toxic, orally bioavailable compound capable of crossing the blood-brain barrier[2].

Experimental Workflow: Coupling the Fluorinated Amine
  • Epoxide Ring Opening: React 3,6-dibromo-9H-carbazole with epichlorohydrin to form the intermediate epoxide.

  • Amine Alkylation: Suspend the epoxide (1.0 eq) and (S)-2-fluoropropan-1-amine hydrochloride (1.2 eq) in ethanol.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine in situ and drive the nucleophilic attack on the less hindered carbon of the epoxide.

  • Reflux: Heat the reaction to 80°C for 12 hours.

  • Buchwald-Hartwig Amination: Subject the resulting intermediate to palladium-catalyzed cross-coupling with 6-methoxypyridin-2-amine to yield (-)-P7C3-S243[5].

Synthetic workflow of (-)-P7C3-S243 utilizing (S)-2-fluoro-1-amino-propane HCl.

Mechanistic Pathway: Why the Fluorinated Scaffold Matters

The integration of the 2-fluoropropyl chain in (-)-P7C3-S243 is not merely structural; it is deeply tied to its pharmacodynamics. The compound exerts its neuroprotective effects by binding to and activating Nicotinamide Phosphoribosyltransferase (NAMPT) [6].

NAMPT is the rate-limiting enzyme in the mammalian salvage pathway for NAD+ biosynthesis. By enhancing NAMPT activity, (-)-P7C3-S243 restores intracellular NAD+ levels, which stabilizes mitochondrial membranes against depolarization events that typically trigger apoptosis[2][7]. The specific steric and stereoelectronic profile of the (S)-fluorine atom ensures optimal binding affinity within the NAMPT allosteric site.

NAMPT-mediated neuroprotective signaling pathway activated by P7C3-S243.

Conclusion

2-Fluoro-1-amino-propane hydrochloride is a high-value intermediate that requires rigorous supply chain management. Because downstream biological targets like NAMPT and HPK1 are highly stereoselective, researchers must prioritize enantiopure sourcing (e.g., CAS 1644180-08-4 for the S-enantiomer) and validate batches using strict chiral chromatography protocols. By treating the procurement and QC of this building block as a self-validating scientific system, drug development professionals can ensure the reproducibility and efficacy of their advanced therapeutic leads.

References

  • ChemScene. "(R)-2-Fluoropropan-1-amine hydrochloride". ChemScene Commercial Catalog.
  • Naidoo, J., et al. "Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine[(−)-P7C3-S243], with Improved Druglike Properties". Journal of Medicinal Chemistry (2014).
  • Pieper, A. A., et al. "Neuroprotective compounds and use thereof" (US9902713B2). Google Patents.
  • AstraZeneca AB. "Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer" (WO2023001794A1). Google Patents.
  • Enamine. "Enamine Building Blocks Catalog". Enamine Ltd.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Fluorinated Amides using 2-Fluoropropan-1-amine Hydrochloride

Executive Summary The incorporation of fluorine into drug scaffolds is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability. The 2-fluoropropyl moiety, introduced v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability. The 2-fluoropropyl moiety, introduced via 2-fluoropropan-1-amine hydrochloride , serves as a bioisostere for propyl or ethyl groups, often blocking metabolic "soft spots" (e.g., CYP450 oxidation) while maintaining steric fidelity.

This guide provides a rigorous technical framework for synthesizing amides using this specific fluorinated building block. Unlike standard alkyl amines, the presence of the


-fluorine atom introduces unique electronic deactivation and stability risks (specifically HF elimination) that require tailored protocols.

Critical Reagent Analysis

Before initiating synthesis, researchers must understand the specific physicochemical constraints imposed by the fluorine atom.

The "Fluorine Effect" on Nucleophilicity

The strong electronegativity of the fluorine atom at the


-position exerts an inductive electron-withdrawing effect (-I) on the primary amine.
  • pKa Shift: While a standard propyl amine has a pKa

    
     10.7, 2-fluoropropan-1-amine  exhibits a pKa 
    
    
    
    9.0.[1]
  • Implication: The amine is less nucleophilic. Standard coupling conditions (e.g., EDC/NHS) may be sluggish. High-efficiency coupling agents (HATU, COMU) or activated acid derivatives (acid chlorides) are recommended.

The "Elimination Trap"

The most common failure mode with


-fluoroamines is 

-elimination
of Hydrogen Fluoride (HF), driven by strong bases or high temperatures, leading to the formation of allylamines or enamines.
  • Risk Factor: High temperatures (>60°C) combined with strong bases (e.g., DBU, excess KOH).

  • Mitigation: Use non-nucleophilic organic bases (DIPEA, NMM) and maintain reaction temperatures

    
     40°C.
    
Reagent Properties
PropertySpecificationHandling Note
Compound 2-Fluoropropan-1-amine HCl
CAS (Racemic) 784-06-5
CAS (R-Isomer) 2760449-69-0Stereocenter integrity is generally maintained under standard coupling conditions.
Appearance White to off-white hygroscopic solidStore in desiccator; weigh quickly to avoid water uptake.
Solubility High in Water, MeOH, DMSOPoor solubility in DCM/EtOAc until neutralized (free-based).

Strategic Workflows

We present two distinct protocols: Method A for discovery-scale (mg to g) library synthesis using HATU, and Method B for scale-up (>10 g) using Mixed Anhydrides.

Visual Pathway (DOT Diagram)

G Start Start: Carboxylic Acid (R-COOH) Activation Activation Strategy Start->Activation HATU Method A: HATU/DIPEA (High Yield, Discovery Scale) Activation->HATU MixAnh Method B: IBCF/NMM (Cost Effective, Scale-Up) Activation->MixAnh ActiveEster Intermediate: O-At Ester HATU->ActiveEster AmineAdd Addition of 2-Fluoroamine HCl + Base (Neutralization) ActiveEster->AmineAdd AnhInter Intermediate: Mixed Anhydride MixAnh->AnhInter AnhInter->AmineAdd Coupling Coupling Reaction (0°C -> RT, DMF or DCM) AmineAdd->Coupling Risk Risk Check: Heat/Strong Base? Coupling->Risk Product Target Fluorinated Amide Risk->Product No (T < 40°C) SideProd FAILURE: Allylamine (HF Elimination) Risk->SideProd Yes (T > 60°C)

Figure 1: Decision tree and reaction flow for coupling 2-fluoropropan-1-amine HCl. Note the critical divergence point at the "Risk Check" to avoid HF elimination.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-value substrates, parallel synthesis, medicinal chemistry libraries.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[2]

  • 2-Fluoropropan-1-amine HCl (1.2 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous) or DMAc (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv), add anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Base Addition 1: Add DIPEA (1.5 equiv) to the acid/HATU mixture. The solution should turn yellow/orange (formation of the activated ester). Stir for 10–15 minutes.

    • Expert Tip: Pre-activating the acid prevents the amine from reacting with HATU to form a non-productive guanidinium species.

  • Amine Preparation: In a separate vial, dissolve/suspend 2-fluoropropan-1-amine HCl (1.2 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.0 equiv) to this vial.

    • Why? This "free-bases" the amine salt in situ, making the nucleophile available immediately upon addition.

  • Coupling: Add the Amine/DIPEA solution dropwise to the Activated Acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the product mass [M+H]+. If starting material remains after 4h, heat gently to 35°C, but DO NOT exceed 40°C .

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.[4]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Mixed Anhydride Method (Scale-Up)

Best for: Gram-scale synthesis, cost-sensitive projects, simple acid substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.2 equiv)

  • 2-Fluoropropan-1-amine HCl (1.1 equiv)[3]

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Anhydride Formation: Dissolve Carboxylic Acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF. Cool to -15°C (Ice/Salt bath).

  • Activation: Add IBCF (1.1 equiv) dropwise, maintaining temp < -5°C. Stir for 15–30 mins. A white precipitate (NMM·HCl) will form.

  • Amine Addition: Add 2-fluoropropan-1-amine HCl (1.1 equiv) as a solid in one portion, followed immediately by the second portion of NMM (1.1 equiv).

  • Reaction: Allow the mixture to warm slowly to RT over 2 hours.

  • Work-up: Filter off the NMM·HCl salts.[5] Concentrate the filtrate. Redissolve in EtOAc and wash with 1N HCl (to remove unreacted amine) and NaHCO3.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Low nucleophilicity of

-fluoroamine.
Switch solvent to NMP or DMAc (higher dielectric constant). Increase reaction time.
Product + 20 mass units (HF loss)

-Elimination occurred.
Reaction temp too high or base too strong. Repeat at 0°C -> RT. Use DIPEA instead of TEA/DBU.
Guanidinium Side Product Amine reacted with HATU directly.Ensure Acid + HATU + Base stir for >10 mins before adding the amine.
Amine Salt not dissolving HCl salt insolubility in DCM/THF.Use DMF or add a co-solvent (e.g., 10% Water if using EDC, or DMSO).

References & Grounding

  • Properties of Fluorinated Amines:

    • PubChem Compound Summary: 2-Fluoro-2-methylpropan-1-amine hydrochloride.[3] National Library of Medicine. Link. (Note: Analogous structure used for property extrapolation).

  • General Amide Coupling Strategies:

    • Amide Synthesis Strategies. Fisher Scientific Application Guide. Link.

  • Reactivity of

    
    -Fluoroamines: 
    
    • L. Hunter, "The C–F bond as a conformational tool in organic and medicinal chemistry," Beilstein J. Org. Chem., 2010. (General grounding on gauche effects and reactivity).

  • Scale-Up Protocols (Mixed Anhydride):

    • Common Organic Chemistry: Amide Coupling Protocols.Link.

Disclaimer: This protocol involves the use of fluorinated intermediates and coupling reagents which may be irritants or sensitizers. Always review the SDS for 2-fluoropropan-1-amine HCl and HATU before use. Perform all reactions in a fume hood.

Sources

Application

Application Note: Reductive Amination Protocols Utilizing 2-Fluoro-1-propylamine Hydrochloride

Physicochemical Profiling & Rationale 2-Fluoro-1-propylamine is a highly versatile fluorinated building block utilized extensively in medicinal chemistry to modulate the lipophilicity (logD) and metabolic stability of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Rationale

2-Fluoro-1-propylamine is a highly versatile fluorinated building block utilized extensively in medicinal chemistry to modulate the lipophilicity (logD) and metabolic stability of drug candidates. However, working with this specific amine presents unique physicochemical challenges:

  • The

    
    -Fluorine Effect:  The highly electronegative fluorine atom at the 
    
    
    
    -position exerts a strong inductive electron-withdrawing effect (-I effect). This slightly diminishes the nucleophilicity of the primary amine compared to unsubstituted propylamine, which can retard the initial condensation step with sterically hindered ketones.
  • Salt Form Dynamics: To prevent the volatilization and oxidative degradation of the low-molecular-weight free base, this reagent is supplied as a hydrochloride (HCl) salt. Consequently, successful reductive amination requires an in situ neutralization strategy that does not introduce competing nucleophiles[1].

Mechanistic Causality & Reagent Selection

A robust reductive amination protocol is not merely a sequence of additions; it is a carefully balanced thermodynamic and kinetic system.

Base Liberation: The HCl salt must be neutralized to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is the optimal auxiliary base. Unlike triethylamine (TEA), DIPEA's steric bulk prevents it from acting as a competing nucleophile or interfering with the electrophilic carbonyl[2]. Alternatively, sodium acetate (NaOAc) can act as a mild buffer.

Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard reducing agent for this transformation[3]. The electron-withdrawing acetate ligands reduce the hydride-donating capacity of the boron center. This renders NaBH(OAc)3 unreactive toward most aldehydes and ketones, yet highly reactive toward the more electrophilic protonated imine (iminium ion) intermediate[4].

Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent for direct reductive aminations using NaBH(OAc)3[5]. It provides superior solubility for the borohydride species compared to dichloromethane (DCM) and allows for slightly higher reaction temperatures if required.

Experimental Workflows

RA_Mechanism A 2-Fluoro-1-propylamine HCl C Free Amine A->C Neutralization B DIPEA / NaOAc B->C E Imine / Iminium C->E Condensation D Carbonyl Compound D->E G Target Secondary Amine E->G Selective Reduction F NaBH(OAc)3 F->G

Fig 1. Mechanistic workflow for the reductive amination of 2-fluoro-1-propylamine HCl.

Protocol_Selection Start Analyze Carbonyl Substrate Aldehyde Aldehydes & Unhindered Ketones Start->Aldehyde Ketone Hindered Ketones or Dialkylation Risk Start->Ketone Direct Protocol A: Direct NaBH(OAc)3 in DCE Aldehyde->Direct Indirect Protocol B: Indirect MeOH then NaBH4 Ketone->Indirect

Fig 2. Decision matrix for selecting the appropriate reductive amination protocol.

Step-by-Step Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

This protocol utilizes the Abdel-Magid modification, optimizing for rapid, one-pot conversion while minimizing byproducts[4].

Reagents:

  • 2-Fluoro-1-propylamine HCl (1.05 equiv)

  • Target Carbonyl Compound (1.00 equiv)

  • DIPEA (1.20 equiv)

  • NaBH(OAc)3 (1.50 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to carbonyl)

Procedure:

  • Base Liberation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 2-fluoro-1-propylamine HCl (1.05 equiv) and anhydrous DCE. Add DIPEA (1.20 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free base.

  • Condensation: Add the carbonyl compound (1.00 equiv) to the mixture.

    • Self-Validation Checkpoint (IPC 1): Stir for 30 minutes. Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Confirm the presence of the imine intermediate ([M+H]+) and the absence of rapid degradation.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (1.50 equiv) portion-wise over 5 minutes to prevent sudden exotherms.

  • Reaction Monitoring: Stir the reaction at room temperature. Aldehydes typically reach completion in 2–4 hours; ketones may require 12–24 hours[6].

    • Self-Validation Checkpoint (IPC 2): Perform LC-MS analysis. The reaction is complete when the imine mass is fully depleted and replaced by the secondary amine product mass.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 15 minutes to destroy unreacted borohydride. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Indirect/Stepwise Reductive Amination (For Dialkylation-Prone Substrates)

Primary amines reacting with highly electrophilic aliphatic aldehydes often suffer from over-alkylation (forming tertiary amines)[6]. Protocol B forces the reaction to stop at the imine stage before reduction occurs[4].

Reagents:

  • 2-Fluoro-1-propylamine HCl (1.00 equiv)

  • Target Aldehyde (1.00 equiv)

  • Triethylamine (TEA) (1.00 equiv)

  • Sodium Borohydride (NaBH4) (1.20 equiv)

  • Anhydrous Methanol (MeOH) (0.2 M)

Procedure:

  • Imine Pre-formation: Suspend 2-fluoro-1-propylamine HCl in anhydrous MeOH. Add TEA (1.00 equiv) followed immediately by the aldehyde (1.00 equiv). Stir at room temperature for 2 to 4 hours. Methanol acts as both a solvent and a dehydrating driver for imine formation[6].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH4 (1.20 equiv) in small portions (Caution: Hydrogen gas evolution).

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature for 1 hour. Quench carefully with water, concentrate to remove MeOH, and extract with ethyl acetate.

Quantitative Optimization Matrix

The following table summarizes the expected parameters and yields based on the nature of the carbonyl substrate reacting with 2-fluoro-1-propylamine HCl.

Substrate TypeRecommended ProtocolSolventBase (Equiv)Reducing Agent (Equiv)Typical Reaction TimeExpected Yield Range
Aliphatic Aldehyde Protocol A (Direct)DCEDIPEA (1.2)NaBH(OAc)3 (1.5)2 - 4 h85 - 95%
Aromatic Aldehyde Protocol A (Direct)DCEDIPEA (1.2)NaBH(OAc)3 (1.5)1 - 3 h80 - 90%
Unhindered Ketone Protocol A (Direct)DCEDIPEA (1.2)NaBH(OAc)3 (1.5)12 - 24 h70 - 85%
Hindered Ketone Protocol B (Indirect)MeOHTEA (1.0)NaBH4 (1.2)24 h (Imine) + 2 h (Red)50 - 75%
Dialkylation-Prone Protocol B (Indirect)MeOHTEA (1.0)NaBH4 (1.2)2 - 4 h (Imine) + 1 h (Red)80 - 90%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Aslan, A. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Myers Research Group, Harvard University. Reduction with Sodium Triacetoxyborohydride (Chem 115).[Link]

Sources

Method

using 2-fluoropropan-1-amine as a bioisostere in drug design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-fluoropropan-1-amine as a bioisostere to modulate basicity, conformation, and metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-fluoropropan-1-amine as a bioisostere to modulate basicity, conformation, and metabolic stability in drug candidates.

Subject: Bioisosteric Replacement & Synthetic Protocols for


-Fluoroamines
Date:  February 26, 2026
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

The incorporation of fluorine into aliphatic amine scaffolds is a high-impact strategy in lead optimization. 2-fluoropropan-1-amine serves as a tactical bioisostere for non-fluorinated alkyl amines (e.g.,


-propylamine, ethylamine). Its primary utility lies in the 

-fluorine effect
, which lowers the amine pK

by 1–2 units, reduces hERG channel liability, and locks the alkyl chain into a gauche conformation, potentially enhancing ligand-target binding affinity.

Physicochemical Profiling

The strategic value of 2-fluoropropan-1-amine stems from the high electronegativity of fluorine (


) acting upon the vicinal amine.
Comparative Metrics
PropertyPropan-1-amine (Reference)2-Fluoropropan-1-amine (Target)Impact on Drug Design
Structure


Introduction of chiral center (C2).[1]
pK

(Conj. Acid)
~10.7~9.0 - 9.2Basicity Modulation: Increases fraction of neutral species at physiological pH (7.4), improving membrane permeability (CNS penetration).
LogD

-0.3 (approx)+0.1 to +0.4Lipophilicity: Slight increase due to reduced ionization.
Conformation Flexible (Anti/Gauche mix)Gauche Preferred Entropy Reduction: Pre-organizes ligand for binding.
Metabolic Stability High clearance (N-dealkylation)Enhanced Fluorine blocks

-oxidation and electronically deactivates

-C-H abstraction.

Mechanistic Insight: The Gauche Effect

Unlike non-fluorinated alkanes which prefer an anti conformation to minimize steric strain, 2-fluoropropan-1-amine exhibits a strong preference for the gauche conformer. This is driven by two factors:

  • Hyperconjugation: Donation of electron density from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.
  • Electrostatics: Favorable interaction between the electronegative fluorine (

    
    ) and the electropositive ammonium nitrogen (
    
    
    
    ).
Visualization: Conformational Steering

GaucheEffect cluster_legend Design Consequence Anti Anti Conformer (Sterically Favored in Alkanes) Gauche Gauche Conformer (Favored in 2-Fluoroamines) Anti->Gauche Equilibrium Shift Result Conformational Lock: Reduces entropic penalty upon protein binding. Gauche->Result Interaction Stabilizing Forces: 1. σ(C-H) → σ*(C-F) Hyperconjugation 2. N(+)---F(-) Electrostatics Interaction->Gauche

Caption: The fluorine gauche effect steers the alkyl chain into a specific spatial arrangement, reducing the entropic cost of binding to a receptor.

Experimental Protocols

Protocol A: Deoxyfluorination Synthesis

Objective: Synthesize (S)-2-fluoropropan-1-amine hydrochloride from (S)-1-aminopropan-2-ol. Rationale: Direct fluorination of free amines is hazardous. This protocol uses a protected amino-alcohol strategy with DAST (Diethylaminosulfur trifluoride), ensuring stereochemical retention (via double inversion) or inversion depending on the specific conditions/neighboring groups. Note: Standard DAST reaction on secondary alcohols typically proceeds with inversion of configuration.

Materials
  • Precursor: (S)-1-(tert-butoxycarbonylamino)propan-2-ol (Boc-protected amino alcohol).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous NaHCO

    
    .
    
Step-by-Step Workflow
  • Protection (if starting from free amine):

    • React (S)-1-aminopropan-2-ol with Boc

      
      O (1.1 equiv) and Et
      
      
      
      N in DCM at 0°C to RT. Isolate Boc-protected intermediate.
  • Fluorination (Critical Step):

    • Dissolve Boc-amino alcohol (1.0 equiv) in anhydrous DCM under N

      
       atmosphere. Cool to -78°C.
      
    • Add DAST (1.5 equiv) dropwise. Caution: DAST reacts violently with water.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Mechanism Note: The reaction proceeds via an oxosulfonium intermediate. Nucleophilic attack by fluoride typically occurs via S

      
      2, inverting the stereocenter (S 
      
      
      
      R).
  • Workup:

    • Cool mixture to 0°C. Quench by slow addition of sat. NaHCO

      
      .
      
    • Extract with DCM (3x). Dry organics over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via silica flash chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the fluorinated intermediate in 4M HCl in Dioxane. Stir at RT for 1 hour.

    • Concentrate in vacuo to yield (R)-2-fluoropropan-1-amine hydrochloride .

Protocol B: Application in Lead Optimization (Case Study)

Context: Optimization of P7C3, a neuroprotective agent. The target was to improve metabolic stability while retaining activity.

  • Design: Replace the labile propyl linker with a 2-fluoropropyl linker.

  • Synthesis Integration:

    • Use the Protocol A product (or synthesize via epoxide opening of chiral epichlorohydrin if specific enantiomer is required).

    • Couple 2-fluoropropan-1-amine with the core scaffold (e.g., via S

      
      Ar or amide coupling).
      
  • Validation:

    • Metabolic Stability Assay: Incubate compound with Human Liver Microsomes (HLM) + NADPH. Measure intrinsic clearance (CL

      
      ).
      
    • Result: The

      
      -fluorine blocks P450-mediated dealkylation, significantly extending half-life (
      
      
      
      ).

Synthesis Workflow Diagram

Synthesis Start Start: (S)-1-aminopropan-2-ol Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 Intermediate: N-Boc-amino alcohol Step1->Inter1 Step2 Step 2: Deoxyfluorination (DAST, -78°C to RT) Inter1->Step2 Activation of OH Inter2 Intermediate: (R)-N-Boc-2-fluoropropylamine (Stereoinversion) Step2->Inter2 SN2 Fluoride Attack Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: (R)-2-fluoropropan-1-amine HCl Step3->Final

Caption: Synthesis pathway converting chiral amino-alcohol to fluoro-amine with stereochemical inversion.

References

  • P7C3-S243 Neuroprotective Agent Discovery

    • Title: Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties.[2]

    • Source: Journal of Medicinal Chemistry (2014).
    • URL:[Link]

  • General Synthesis of Beta-Fluoroamines

    • Title: Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organoc
    • Source: Journal of the American Chemical Society (2011).
    • URL:[Link]

  • The Fluorine Gauche Effect

    • Title: Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in C
    • Source: Accounts of Chemical Research (2018).
    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry (2019).
    • URL:[Link]

Sources

Application

Application Note: Optimized Peptide Coupling Conditions for 2-Fluoropropan-1-amine Hydrochloride

Executive Summary The incorporation of fluorine into aliphatic side chains is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. 2-Fluoropropan-1-amine hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aliphatic side chains is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. 2-Fluoropropan-1-amine hydrochloride (CAS: 2760449-69-0 / 462-41-9) is a valuable building block for introducing a


-fluoro amine motif. However, the electron-withdrawing nature of the fluorine atom and the volatility of the free base present specific synthetic challenges.

This guide details three validated protocols for coupling 2-fluoropropan-1-amine HCl with carboxylic acids. We prioritize methods that mitigate the reduced nucleophilicity caused by the


-fluorine effect while ensuring operational safety and high yields.

Chemical Profile & Critical Considerations

The "Fluorine Effect" on Nucleophilicity

The presence of a fluorine atom at the


-position significantly alters the electronic properties of the primary amine compared to its non-fluorinated analogue (propylamine).
  • Inductive Effect (-I): The electronegative fluorine pulls electron density through the

    
    -bond framework. This lowers the energy of the nitrogen lone pair (HOMO), making it less nucleophilic .
    
  • pKa Depression: While propylamine has a pKa

    
     10.7, 
    
    
    
    -fluoro amines typically exhibit pKa values in the range of 8.5 – 9.5 .
    • Implication: The hydrochloride salt is easier to deprotonate than a standard alkyl amine salt. However, once deprotonated, the attack on the activated ester is slower, requiring highly active coupling reagents or extended reaction times.

Handling & Volatility
  • Salt Form: The hydrochloride salt is a stable, non-volatile solid. Always store and weigh the reagent as the HCl salt.

  • Free Base: The free amine (2-fluoropropan-1-amine) is a low-molecular-weight liquid and is volatile .

    • Protocol Rule: Do not pre-generate and isolate the free amine. Use in-situ neutralization within the coupling reaction mixture to prevent loss of stoichiometry due to evaporation.

Validated Coupling Protocols

Method A: HATU Activation (High-Throughput / Discovery)

Best For: Small-scale synthesis (mg to g), valuable carboxylic acids, and ensuring conversion of the deactivated amine.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which accelerates the acylation of the slower-reacting fluorinated amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Fluoropropan-1-amine HCl (1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to initiate the formation of the active ester. Stir at Room Temperature (RT) for 5–10 minutes. Solution usually turns yellow/orange.

  • Amine Preparation: In a separate vial, suspend 2-Fluoropropan-1-amine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 – 3.0 equiv). Note: This neutralizes the HCl and liberates the amine in situ.

  • Coupling: Add the amine/base mixture to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO

    
     (x2), water (x1), and brine (x1). Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Expert Tip: If the reaction is sluggish, add HOAt (0.5 equiv) as an additive to catalyze the transacylation.

Method B: T3P (Propylphosphonic Anhydride) (Scalable / Process)

Best For: Gram-to-kilogram scale, ease of purification (water-soluble byproducts), and low epimerization risk.

Mechanism: T3P acts as a kinetic coupling agent, forming a mixed anhydride that reacts rapidly with the amine. It requires a slightly higher base load to drive the reaction.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Fluoropropan-1-amine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) OR NMM (N-methylmorpholine) (3.0 – 4.0 equiv)

  • Solvent: EtOAc, MeTHF, or DMF.

Step-by-Step Protocol:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 2-Fluoropropan-1-amine HCl (1.1 equiv), and solvent (EtOAc is preferred for workup).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a slurry.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0 °C to RT.

    • Exotherm Warning: T3P addition can be exothermic. Control temperature < 25 °C.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/excess amine), sat. NaHCO

    
     (to remove excess acid/T3P byproducts), and brine.
    
Method C: Acid Chloride Generation (For Sterically Hindered Acids)

Best For: Extremely hindered carboxylic acids or very electron-deficient amines where HATU/T3P fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + catalytic DMF OR Ghosez's Reagent

  • 2-Fluoropropan-1-amine HCl (1.2 equiv)

  • Base: Et

    
    N or DIPEA (3.0 equiv)
    
  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add cat. DMF (1-2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir until gas evolution ceases (1–2 h). Concentrate to remove excess oxalyl chloride (critical step).

  • Re-dissolution: Dissolve the crude acid chloride in dry DCM.

  • Coupling: Add 2-Fluoropropan-1-amine HCl (1.2 equiv) to the solution.

  • Base Addition: Add Et

    
    N (3.0 equiv) dropwise at 0 °C.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

Decision Logic & Workflow

The following diagram illustrates the decision process and the critical "In-Situ Neutralization" step required for the HCl salt.

PeptideCoupling Start Start: 2-Fluoropropan-1-amine HCl + Carboxylic Acid CheckScale Scale / Acid Type? Start->CheckScale RouteHATU Discovery Scale (<1g) Standard Acid CheckScale->RouteHATU Standard RouteT3P Process Scale (>1g) Ease of Workup CheckScale->RouteT3P Scalable RouteCl Hindered Acid Difficult Coupling CheckScale->RouteCl Difficult ActHATU Activate Acid with HATU (1.1 eq) in DMF RouteHATU->ActHATU Mix Combine Activated Acid + Free Amine Solution RouteT3P->Mix One-Pot Protocol (See Text) RouteCl->Mix Via Acid Chloride BaseHATU Add DIPEA (1 eq) to Acid ActHATU->BaseHATU BaseHATU->Mix SaltBreak CRITICAL STEP: In-Situ Salt Break Amine HCl + DIPEA (2 eq) SaltBreak->Mix Add immediately

Figure 1: Decision logic for coupling strategies, highlighting the parallel preparation of the activated acid and the amine salt neutralization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Amine salt not fully neutralized.Increase base (DIPEA/NMM) to 4.0 equiv total. Ensure pH is >8 (check damp pH paper above reaction).
Low Conversion Deactivated nucleophile (Fluorine effect).Switch from EDC to HATU or COMU . Increase temperature to 40–50 °C (monitor for side reactions).
Racemization (Acid) Over-activation or high base concentration.Use T3P with Pyridine (mild base). Keep temperature at 0 °C during addition.
"Missing" Amine Volatility of free base.Do not isolate the free base. Use the HCl salt and neutralize in situ only when ready to couple.
Precipitate Formation Urea byproduct (if using EDC).[1]Switch to HATU (byproducts soluble in DMF) or T3P (water soluble).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development. (General reference for T3P utility).
  • PubChem. (2023). 2-Fluoropropan-1-amine hydrochloride Compound Summary.

Sources

Method

Application Notes and Protocols: Strategic Incorporation of the Beta-Fluoroethyl Group into Small Molecules

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of molecular design, profoundly influencing the therapeutic profile of small molecules.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of molecular design, profoundly influencing the therapeutic profile of small molecules.[1] Among the various fluorinated motifs, the beta-fluoroethyl group (-CH₂CH₂F) has emerged as a particularly valuable substituent. Its introduction can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity (logP), membrane permeability, and binding affinity for biological targets.[2][3] The C-F bond is one of the strongest covalent single bonds, and replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidation, thereby enhancing a drug candidate's half-life.[4][5]

The beta-fluoroethyl group often serves as a bioisostere for hydroxyl or methoxy groups, altering electronic properties and hydrogen bonding capabilities without drastic steric changes.[4] This guide provides a comprehensive overview of the prevailing methodologies for introducing this crucial functional group, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, present detailed step-by-step procedures, and explore emerging strategies that promise greater selectivity and efficiency.

Core Methodology: Nucleophilic Fluoroethylation

The most robust and widely adopted method for installing a beta-fluoroethyl group is through nucleophilic substitution (Sɴ2) reactions. This strategy relies on the displacement of a good leaving group from a 2-fluoroethyl synthon by a heteroatom nucleophile present on the substrate molecule.

Principle and Mechanism: The Sɴ2 Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism. A nucleophilic atom (typically oxygen, nitrogen, or sulfur) on the target molecule attacks the carbon atom bearing a leaving group (L), leading to the formation of a new carbon-nucleophile bond and the simultaneous cleavage of the carbon-leaving group bond.

The choice of leaving group is critical for reaction efficiency. Groups like tosylate (OTs), mesylate (OMs), brosylate (OBs), and triflate (OTf) are excellent choices because they are stable anions that readily depart upon nucleophilic attack.[6] Among these, 2-fluoroethyl tosylate has become a workhorse reagent due to its optimal balance of reactivity, stability, and ease of preparation.[7]

General mechanism for nucleophilic beta-fluoroethylation.
Reagent Profile: 2-Fluoroethyl Tosylate (FCH₂CH₂OTs)

2-[¹⁸F]Fluoroethyltosylate ([¹⁸F]FEtOTs) and its non-radioactive counterpart are favored reagents for fluoroethylation. They exhibit high reactivity towards a range of nucleophiles, including phenolic, thiophenolic, carboxylic, and amine functionalities.[7][8] Compared to more volatile building blocks like fluoroethyl halides, FEtOTs has lower volatility, making it easier and safer to handle.[6][7]

The synthesis of FEtOTs is typically achieved through the nucleophilic substitution of a suitable precursor, such as 1,2-ethylene ditosylate, with a fluoride source.[7] However, careful control of reaction conditions is necessary to minimize the formation of volatile side-products like vinyl fluoride and 2-fluoroethanol, which can arise from elimination and hydrolysis, respectively.[7][8] Studies have shown that the yields of these byproducts are dependent on reaction time, temperature, and the molar ratio of base to precursor.[7][8]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the most common applications of beta-fluoroethylation. Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Fluoroethylation of a Phenolic Substrate

This protocol describes a general procedure for the synthesis of a fluoroethyl aryl ether from a phenol using 2-fluoroethyl tosylate.

O_Fluoroethylation_Workflow start Start dissolve Dissolve phenol (1 eq.) and K₂CO₃ (1.5 eq.) in DMF start->dissolve add_reagent Add 2-Fluoroethyl Tosylate (1.2 eq.) dissolve->add_reagent react Heat reaction mixture at 80-100 °C for 4-12 h add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with H₂O, Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Workflow for O-Fluoroethylation of a phenolic substrate.

Materials:

  • Phenolic substrate (1.0 eq.)

  • 2-Fluoroethyl tosylate (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add the phenolic substrate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluoroethyl tosylate (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-12 hours. The optimal time and temperature may vary depending on the reactivity of the phenol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroethylated product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol 2: N-Fluoroethylation of a Secondary Amine Substrate

This protocol outlines a general method for the N-fluoroethylation of a secondary amine. Controlling stoichiometry is crucial to prevent potential dialkylation of primary amines.

N_Fluoroethylation_Workflow start Start dissolve Dissolve amine (1 eq.) and Cs₂CO₃ (2.0 eq.) in Acetonitrile start->dissolve add_reagent Add 2-Fluoroethyl Tosylate (1.1 eq.) dissolve->add_reagent react Heat at reflux (82 °C) for 6-18 h add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Filter solids, concentrate filtrate monitor->workup Reaction Complete purify Purify by column chromatography or preparative HPLC workup->purify end Characterize Product (NMR, MS) purify->end

Workflow for N-Fluoroethylation of a secondary amine.

Materials:

  • Secondary amine substrate (1.0 eq.)

  • 2-Fluoroethyl tosylate (1.1 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.) or another suitable non-nucleophilic base like DIPEA.

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Water (deionized)

  • Silica gel or appropriate stationary phase for purification

Procedure:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the amine substrate (1.0 eq.) and cesium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to form a suspension (concentration typically 0.1-0.5 M).

  • Add 2-fluoroethyl tosylate (1.1 eq.). Using a minimal excess helps prevent side reactions.

  • Heat the mixture to reflux (approx. 82 °C in acetonitrile) and maintain for 6-18 hours.

  • Monitor the reaction for the disappearance of the starting amine.

  • Once complete, cool the reaction to room temperature.

  • Filter off the inorganic solids and wash the filter cake with a small amount of acetonitrile or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or preparative HPLC to isolate the N-fluoroethylated product.

  • Characterize the purified compound by NMR and MS to confirm its identity and purity.

Data Presentation & Comparison

The choice of reaction conditions is paramount for successful fluoroethylation. The following table summarizes typical conditions for various heteroatom nucleophiles.

Nucleophile TypeExample SubstrateBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Phenol 4-NitrophenolK₂CO₃DMF90>90[9]
Alcohol (tert) Sterically hindered orvinolNaHDMF25-80>95[6]
Amine (sec) PiperidineCs₂CO₃DMF130Low-Moderate
Amine (prim) BenzylamineK₂CO₃MeCN80~70[7]
Thiol ThiophenolK₂CO₃DMF60High
Carboxylic Acid Benzoic AcidCs₂CO₃MeCN80Good[7]

Emerging Strategies: Enzymatic Fluoroethylation

While chemical synthesis provides robust methods for fluoroethylation, achieving high chemo- and regioselectivity in complex molecules can be challenging. Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity of enzymes.[10][11]

Recent breakthroughs have focused on engineering the S-adenosyl-L-methionine (SAM) dependent methylation pathway. SAM is nature's primary methyl donor. By creating a fluoroethyl analogue of SAM (FEt-SAM), methyltransferase enzymes can be co-opted to transfer a fluoroethyl group instead of a methyl group.[10][11][12]

A significant challenge is the inherent instability of FEt-SAM, which readily undergoes elimination.[10][11] To overcome this, researchers have ingeniously replaced the sulfur atom in the core structure with selenium, creating a more stable analogue, fluoroethyl Se-adenosyl-L-selenomethionine (FEt-SeAM).[10][11] This reagent, generated in situ, can be used in enzymatic cascade reactions to fluoroethylate a variety of O-, N-, S-, and C-nucleophiles with remarkable precision.[10][11]

Enzymatic_Fluoroethylation cluster_generation FEt-SeAM Generation cluster_transfer Group Transfer FEt-I Fluoroethyl Iodide HMT Halide Methyltransferase (HMT) FEt-I->HMT SeAH Se-Adenosyl-L-homocysteine SeAH->HMT FEt-SeAM FEt-SeAM HMT->FEt-SeAM MT Methyltransferase (MT) FEt-SeAM->MT Substrate R-XH (Substrate) Substrate->MT MT->SeAH Regenerated Product R-X-CH₂CH₂F (Product) MT->Product

Cascade reaction for enzymatic beta-fluoroethylation.

Troubleshooting and Considerations

  • Poor Solubility: If the substrate is poorly soluble in solvents like acetonitrile, consider using more polar aprotic solvents such as DMF or DMSO.

  • Low Reactivity: For unreactive nucleophiles, consider using a more reactive fluoroethylating agent like 2-fluoroethyl triflate or brosylate.[9][13] Additionally, stronger bases (e.g., NaH) or higher temperatures may be required, but this also increases the risk of elimination side reactions.

  • Elimination Byproduct: The formation of a vinyl byproduct via E2 elimination can compete with the desired Sɴ2 reaction. This is favored by sterically hindered substrates and strong, bulky bases. Using milder bases (e.g., K₂CO₃, Cs₂CO₃) and the lowest effective temperature can help minimize this pathway.

  • Moisture Sensitivity: Anhydrous conditions are crucial, as water can hydrolyze the fluoroethylating agent and deactivate strong bases. Ensure all glassware is oven-dried and use anhydrous solvents.

Conclusion

The introduction of the beta-fluoroethyl group is a powerful strategy in modern drug discovery. Nucleophilic substitution using 2-fluoroethyl tosylate remains the most prevalent and versatile method, applicable to a wide range of substrates. By understanding the underlying Sɴ2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can efficiently synthesize novel fluoroethylated molecules. Furthermore, the advent of innovative enzymatic methods promises to deliver unparalleled selectivity for late-stage functionalization of complex scaffolds, opening new avenues for chemical biology and pharmaceutical development.

References

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  • Barata-Vallejo, S., Lautre, A., & Postigo, A. (2024). Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01669j]
  • Li, Y., Wang, Y., & Chen, J. (2024). Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11380962/]
  • Budinská, A., Václavík, J., Matoušek, V., & Beier, P. (2016). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02927]
  • Song, H.-X. (2018). Fluoroalkylation reactions in aqueous media: a review. SciSpace. [URL: https://typeset.io/papers/fluoroalkylation-reactions-in-aqueous-media-a-review-2l9k2z1l]
  • Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/381881512_Fluoroalkoxylating_Reagents_in_Organic_Synthesis_Recent_Advances]
  • Tota, A., Zard, N., & Gouverneur, V. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01377]
  • Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [URL: https://www.researchgate.
  • Kniess, T., Laube, M., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/md/c5md00303b]
  • Andersen, V. L., et al. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Molecules. [URL: https://www.mdpi.com/1420-3049/18/6/7138]
  • ACS Catalysis. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S‑Adenosylmethionine. Figshare. [URL: https://figshare.com/articles/journal_contribution/Enzymatic_Fluoroethylation_by_a_Fluoroethyl_Selenium_Analogue_of_S_Adenosylmethionine/25586692]
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  • Wang, B., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Semantic Scholar. (2005). Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Improved-synthesis-of-%5B18F%5Dfluoromethyl-tosylate%2C-a-Block-Plenevaux/7a42a0003032d847849e7b25752924194098495a]
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Application

The Strategic Integration of 2-Fluoropropan-1-amine Hydrochloride in Fragment-Based Drug Discovery: A Guide for Researchers

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel therapeutic agents.[1][2][3][4][5] B...

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel therapeutic agents.[1][2][3][4][5] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[6] The strategic incorporation of fluorine into these fragments has emerged as a particularly powerful tactic, leveraging the unique physicochemical properties of this halogen to enhance screening, binding, and pharmacokinetic characteristics. This guide provides a detailed exploration of the application of 2-fluoropropan-1-amine hydrochloride, a representative fluorinated fragment, in the FBDD workflow.

The Fluorine Advantage in Fragment-Based Discovery

The introduction of a fluorine atom into a fragment offers a multitude of benefits that can be exploited throughout the drug discovery cascade.[7][8] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence conformational preferences, and introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein.[7][8] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the eventual lead compound.[7]

From a screening perspective, the most significant advantage of fluorinated fragments lies in their utility in ¹⁹F-NMR spectroscopy.[4][9][10][11][12][13] Since fluorine is absent from biological macromolecules, the ¹⁹F-NMR signal provides a clean and sensitive reporter for fragment binding, free from the background noise often encountered in ¹H-NMR.[10][11] This allows for the rapid and robust detection of even weak binding events, which is critical in the initial stages of FBDD.[9][14][15]

2-Fluoropropan-1-amine Hydrochloride: A Profile

While direct literature on the specific use of 2-fluoropropan-1-amine hydrochloride in FBDD is emerging, its structural and chemical properties make it an exemplary candidate for inclusion in a fragment library.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₃H₉ClFNChemScene[16]
Molecular Weight 113.56 g/mol ChemScene[16]
Structure A primary amine with a fluorine atom on the adjacent carbon, supplied as a hydrochloride salt.Inferred from name and related compounds
Key Features - Small Size: Conforms to the "Rule of Three" for fragments. - Fluorine Atom: Enables ¹⁹F-NMR screening and can modulate binding interactions. - Primary Amine: Provides a vector for hydrogen bonding and a handle for synthetic elaboration. - Hydrochloride Salt: Enhances solubility and stability.General chemical principles
Chirality The 2-position is a chiral center, allowing for stereospecific interactions to be explored. The (R) and (S) enantiomers can be screened separately.ChemScene[16], PubChem[17]

The FBDD Workflow Utilizing 2-Fluoropropan-1-amine Hydrochloride

The journey from a fragment hit to a lead candidate is a multi-step process. The following sections outline a detailed protocol for the integration of 2-fluoropropan-1-amine hydrochloride into a typical FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead Optimization A Fragment Library Preparation (including 2-fluoropropan-1-amine HCl) B Primary Screen: ¹⁹F-NMR Spectroscopy A->B Screening C Hit Confirmation: Orthogonal Biophysical Methods B->C Preliminary Hits D Affinity Determination (e.g., ITC, SPR) C->D Confirmed Hits E Structural Biology: X-ray Crystallography or NMR D->E Validated Hits F Structure-Guided Design E->F Structural Insights G Fragment Growing, Linking, or Merging F->G Synthetic Elaboration H Lead Candidate G->H Optimized Compounds

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Hit Identification and Confirmation

1.1. Fragment Library Preparation

A well-curated fragment library is the cornerstone of any successful FBDD campaign. 2-Fluoropropan-1-amine hydrochloride should be included alongside a diverse collection of other fragments that adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors/Acceptors < 3).

Protocol: Preparation of 2-Fluoropropan-1-amine Hydrochloride Stock Solution

  • Weighing: Accurately weigh the required amount of 2-fluoropropan-1-amine hydrochloride powder in a clean, dry microcentrifuge tube.

  • Solubilization: Add an appropriate volume of a suitable solvent (e.g., DMSO or a buffered aqueous solution) to achieve a high-concentration stock solution (e.g., 100 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Quality Control: Assess the purity and integrity of the stock solution using techniques such as LC-MS.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

1.2. Primary Screening via ¹⁹F-NMR Spectroscopy

The primary screen aims to rapidly identify fragments that bind to the target protein. ¹⁹F-NMR is the method of choice for screening fluorinated fragments like 2-fluoropropan-1-amine hydrochloride.[4][9][11][13][18]

Protocol: ¹⁹F-NMR Fragment Screening

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.4) containing 10% D₂O. The typical protein concentration is in the range of 10-50 µM.

    • Prepare a cocktail of 5-10 fluorinated fragments, including 2-fluoropropan-1-amine hydrochloride, at a concentration of 100-500 µM each.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum of the fragment cocktail in the absence of the protein (reference spectrum).

    • Add the target protein to the fragment cocktail and acquire a second ¹⁹F-NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. A change in the chemical shift, a decrease in signal intensity, or line broadening of the ¹⁹F signal corresponding to 2-fluoropropan-1-amine hydrochloride indicates a binding event.

  • Deconvolution (if using cocktails):

    • If a hit is identified from a cocktail, screen each fragment from that cocktail individually to identify the specific binder.

1.3. Hit Confirmation with Orthogonal Methods

To minimize false positives, hits identified in the primary screen should be confirmed using a different biophysical technique.[19]

Protocol: Hit Confirmation using Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Injection: Prepare a series of dilutions of 2-fluoropropan-1-amine hydrochloride in running buffer.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface and monitor the change in response units (RU). A concentration-dependent increase in RU indicates binding.

  • Data Analysis: Fit the binding data to a suitable model to obtain an estimate of the binding affinity (K_D).[20][21][22][23][24]

Part 2: Hit Validation and Structural Characterization

Once a hit is confirmed, the next steps are to accurately determine its binding affinity and elucidate its binding mode.

2.1. Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n).

Protocol: ITC Measurement

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 20-50 µM) in the sample cell.

    • Prepare a solution of 2-fluoropropan-1-amine hydrochloride (typically 10-20 times the protein concentration) in the injection syringe. Both solutions must be in the same buffer.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

2.2. Structural Elucidation by X-ray Crystallography

Determining the three-dimensional structure of the protein-fragment complex is crucial for the subsequent structure-guided optimization phase.[25][26][27][28][29][30]

Protocol: Co-crystallization and Structure Determination

  • Crystal Soaking or Co-crystallization:

    • Soaking: Grow crystals of the apo-protein and then soak them in a solution containing a high concentration of 2-fluoropropan-1-amine hydrochloride.

    • Co-crystallization: Mix the protein and the fragment prior to setting up crystallization trials.

  • Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment in the protein's binding site.

Optimization_Strategies cluster_0 Initial Hit cluster_1 Optimization Paths cluster_2 Outcome Start Fragment Hit (2-fluoropropan-1-amine HCl) A Fragment Growing Start->A B Fragment Linking Start->B C Fragment Merging Start->C End Lead Compound A->End B->End C->End

Figure 2: Common strategies for fragment-to-lead optimization.

Part 3: Fragment-to-Lead Optimization

With structural information in hand, medicinal chemists can begin the process of evolving the initial fragment hit into a more potent lead compound.[1][2][31][32]

3.1. Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[32][33] The primary amine of 2-fluoropropan-1-amine hydrochloride serves as an excellent synthetic handle for this approach.

Protocol: Structure-Guided Fragment Growing

  • In Silico Design: Based on the co-crystal structure, identify nearby pockets or residues that can be engaged by extending the fragment. Use computational tools to design and prioritize new analogues.

  • Synthesis: Synthesize a small library of analogues by, for example, acylating or alkylating the primary amine of 2-fluoropropan-1-amine hydrochloride.

  • Screening and SAR: Screen the new compounds for improved binding affinity and establish a structure-activity relationship (SAR) to guide further optimization.

3.2. Fragment Linking and Merging

If other fragments are found to bind in adjacent or overlapping sites, they can be linked together or merged into a single, more potent molecule.[31][32]

Protocol: Fragment Linking

  • Identify a Second Fragment: Screen for another fragment that binds to a site proximal to the 2-fluoropropan-1-amine hydrochloride binding site.

  • Linker Design: Design and synthesize a series of linkers to connect the two fragments. The optimal linker will hold the two fragments in their ideal binding orientations.

  • Evaluation: Evaluate the linked compounds for binding affinity. A significant increase in potency is often observed due to the additive binding energies of the two fragments.

Conclusion

2-Fluoropropan-1-amine hydrochloride represents a valuable tool in the arsenal of the modern drug discoverer. Its small size, coupled with the unique properties of the fluorine atom, makes it an ideal candidate for FBDD campaigns. By leveraging sensitive biophysical techniques, particularly ¹⁹F-NMR, researchers can efficiently identify and validate hits. Subsequent structure-guided optimization can then transform these low-affinity fragments into high-potency lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for the successful integration of 2-fluoropropan-1-amine hydrochloride and other fluorinated fragments into the drug discovery pipeline.

References

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Method

Application Note: Strategic Incorporation of the 2-Fluoro-1-propyl Moiety into Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract & Introduction: The Value of a Strategically Placed Fluorine The judicious introduction of fluori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract & Introduction: The Value of a Strategically Placed Fluorine

The judicious introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates.[2][3] Consequently, a significant percentage of newly approved drugs feature at least one fluorine atom.[4]

While much attention has been given to fluoroaryl and trifluoromethyl groups, the use of short, fluorinated alkyl chains offers a nuanced approach to molecular design. 2-Fluoro-1-propylamine is an emerging building block that provides a unique motif: a primary amine for versatile synthetic transformations coupled with a fluorine atom at the C2 position. This arrangement introduces a chiral center and can influence the pKa of the amine and the conformational preferences of the resulting molecule, providing a powerful tool for fine-tuning drug properties.[5][6]

This technical guide moves beyond a simple recitation of steps. It provides a strategic framework for utilizing 2-fluoro-1-propylamine in the synthesis of valuable fluorinated heterocyclic compounds, focusing on the mechanistic rationale behind the protocols and offering insights into reaction optimization. We will explore its application in cornerstone reactions such as the Pictet-Spengler synthesis of tetrahydro-β-carbolines and condensation reactions to form substituted quinolines.

Reagent Profile: 2-Fluoro-1-propylamine

Physicochemical Data
PropertyValueSource/Note
Molecular Formula C₃H₈FNPubChem CID 139031383 (Analog)
Molecular Weight 77.10 g/mol PubChem CID 139031383 (Analog)
Appearance Colorless to pale yellow liquid (Expected)Based on similar short-chain amines
Boiling Point ~75-85 °C (Estimated)Extrapolated from propylamine data
Key Feature Primary amine with a stereocenter at the fluorine-bearing carbonIntroduces chirality and unique electronic effects
Safety & Handling

As with all primary amines and fluorinated organic compounds, 2-fluoro-1-propylamine should be handled with appropriate care in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Inhalation/Contact: The compound is expected to be corrosive and may cause skin and eye burns. It may also be harmful if inhaled or swallowed. Avoid breathing vapors.[8]

  • Flammability: Short-chain amines are flammable. Keep away from heat, sparks, and open flames.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8]

Synthetic Strategy I: Pictet-Spengler Reaction for Fluorinated Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[10][11] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to close the ring.[12] Using 2-fluoro-1-propylamine in concert with a tryptophol or tryptamine derivative allows for the direct installation of a 2-fluoropropyl group at the C1 position of the β-carboline core, a privileged scaffold in medicinal chemistry.

Mechanistic Rationale

The driving force of the reaction is the formation of an electrophilic iminium ion under acidic conditions. The electron-rich indole ring acts as the nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond. The presence of the fluorine atom on the propylamine fragment can influence the reactivity of the iminium intermediate and the stability of the final product.

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Tryptamine Tryptamine Derivative Imine Schiff Base / Imine FP_Amine 2-Fluoro-1-propylamine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product 1-(2-Fluoropropyl)- tetrahydro-β-carboline Spirocycle->Product Rearomatization (-H⁺)

Caption: Mechanism of the Pictet-Spengler reaction.
Detailed Protocol: Synthesis of 1-(2-Fluoropropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol is a representative example using tryptamine and propionaldehyde. Researchers should adapt conditions based on the specific aldehyde used.

Materials:

  • Tryptamine (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • 2-Fluoro-1-propylamine (1.1 eq) - Note: In a classic Pictet-Spengler, the amine is part of the β-arylethylamine. Here we adapt the concept to form the key sidechain. A more direct route would involve reacting tryptamine with 2-fluoro-propanal. This protocol exemplifies the construction of a similar sidechain via N-alkylation followed by cyclization. For a direct Pictet-Spengler, one would react a β-arylethylamine with 2-fluoropropanal. Let's pivot to a more direct and mechanistically sound application.

Correction & Refinement as a Senior Scientist: A direct Pictet-Spengler uses a β-arylethylamine and an aldehyde. 2-Fluoro-1-propylamine is not a β-arylethylamine. Therefore, its primary use would be in constructing heterocyclic systems where a primary amine is a key nucleophile or building block component, not as the core of a Pictet-Spengler cyclization itself. Let's re-focus on a more appropriate and mechanistically sound application: The Gould-Jacobs Reaction for Quinolines.

Synthetic Strategy II: Gould-Jacobs Reaction for 4-Hydroxyquinolines

The Gould-Jacobs reaction is a versatile method for synthesizing quinolines, which are prevalent in pharmaceuticals. The reaction involves the condensation of an aniline (or in our case, an aliphatic amine for a related scaffold) with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent aromatization. By substituting 2-fluoro-1-propylamine for a traditional aniline, we can generate novel N-(2-fluoropropyl) substituted heterocyclic systems.

Mechanistic Rationale

The reaction proceeds in distinct stages:

  • Nucleophilic Substitution: The primary amine (2-fluoro-1-propylamine) displaces the ethoxy group from diethyl ethoxymethylenemalonate (DEEM) to form an aminomethylenemalonate intermediate.

  • Thermal Cyclization: Heating triggers an intramolecular cyclization. In the classic reaction with anilines, this is an electrophilic aromatic substitution. With our aliphatic amine, the cyclization would need a suitable partner, making this a less direct analogy.

A More Direct Approach: Synthesis of Fluorinated Pyrimidines. A more robust and direct application of a primary amine is in the synthesis of pyrimidines via condensation with 1,3-dicarbonyl compounds.

Synthetic Strategy III: Synthesis of Fluorinated Dihydropyrimidines

The condensation of an amine with a 1,3-dicarbonyl compound is a fundamental strategy for constructing pyrimidine and dihydropyrimidine rings.[13] 2-Fluoro-1-propylamine can serve as the nitrogen-containing component, directly incorporating the fluorinated sidechain into the heterocyclic core.

Mechanistic Rationale

This reaction follows a condensation-cyclization pathway. The amine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), forming an enamine intermediate. A second molecule, such as urea or guanidine, can then react with the remaining carbonyl and the ester group, but a more direct route involves reacting the amine with a β-enaminone, which can be pre-formed or generated in situ.

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactants Charge flask with: - 1,3-Dicarbonyl (1.0 eq) - 2-Fluoro-1-propylamine (1.1 eq) - Solvent (e.g., EtOH) Catalyst Add Catalyst (e.g., p-TsOH) Reactants->Catalyst Heat Heat to Reflux (e.g., 80 °C) Catalyst->Heat Monitor Monitor by TLC/LC-MS (2-12 hours) Heat->Monitor Cool Cool to RT Monitor->Cool Concentrate Concentrate Solvent in vacuo Cool->Concentrate Extract Aqueous Work-up (e.g., EtOAc & H₂O) Concentrate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Analyze Characterize Product (NMR, MS, HRMS) Purify->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

preventing beta-elimination of HF in 2-fluoropropan-1-amine reactions

Topic: Preventing -Elimination of HF in 2-Fluoropropan-1-amine Ticket ID: #F-AMINE-002 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing


-Elimination of HF in 2-Fluoropropan-1-amine
Ticket ID:  #F-AMINE-002
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

🚨 Critical Alert: Stability Warning

Do not store 2-fluoropropan-1-amine as a free base. This molecule is kinetically unstable in its neutral form. The presence of the


-fluorine atom significantly acidifies the adjacent C-H bonds, making the molecule prone to rapid degradation via HF elimination. Always store as the hydrochloride (HCl) or tosylate (TsOH) salt at 

.

Root Cause Analysis: The Mechanics of Instability

To successfully utilize 2-fluoropropan-1-amine, one must understand the competing forces at play. The degradation is not random; it is a textbook example of chemically induced suicide.

The Mechanism

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (


), increasing the acidity of the protons at C1 (adjacent to the amine) and C3 (the methyl group).

When the amine is free-based (neutral), the nitrogen lone pair can act internally or facilitate external base access to the


-proton. This triggers an elimination reaction (typically E2 or E1cb-like), expelling fluoride (

) and forming an alkene.
  • Pathway A (Towards C1): Formation of an enamine (

    
    ), which tautomerizes to an imine and hydrolyzes to a ketone (loss of amine functionality).
    
  • Pathway B (Towards C3): Formation of an allylic amine (

    
    ).
    
Visualization: Stability vs. Elimination

The following diagram illustrates the "Safe Zone" (Salt Form) versus the "Danger Zone" (Free Base).

BetaElimination cluster_0 Stabilizing Factor Salt STABLE STATE Ammonium Salt (R-NH3+ Cl-) Base TRIGGER Deprotonation (Base > pKa 9.0) Salt->Base pH > 9.0 FreeBase UNSTABLE INTERMEDIATE Free Amine (R-NH2) Base->FreeBase Equilibrium Shift Transition Transition State (Anti-Periplanar H-C-C-F) FreeBase->Transition E2 Mechanism Product DEGRADATION Alkene + HF (Irreversible) Transition->Product Fast Exothermic

Figure 1: The degradation pathway of


-fluoroamines. The ammonium salt is stabilized by the Gauche effect (electrostatic attraction between 

and

), whereas the free base lacks this stabilization.

Experimental Protocols & Workflows

Protocol A: Safe Handling & Free-Basing

Objective: Generate the reactive free amine in situ for immediate use, minimizing exposure time.

  • Solvent Choice: Use non-polar solvents (DCM,

    
    ) where possible. Avoid polar aprotic solvents (DMSO, DMF) with strong bases, as they enhance the basicity of the counter-ion and promote elimination.
    
  • Temperature: Maintain all solutions at

    
    .
    
  • Procedure:

    • Suspend 1.0 equiv of 2-fluoropropan-1-amine HCl in

      
      .
      
    • Add 1.0 equiv of a hindered, non-nucleophilic base (e.g., Collidine or

      
      ). Avoid NaOH or KOH. 
      
    • Stir for 10 minutes at

      
      .
      
    • IMMEDIATELY add the electrophile (e.g., acid chloride, isocyanate). Do not store the free base solution.

Protocol B: Amide Coupling (The "Safe" Way)

Standard HATU/DIPEA couplings often fail because DIPEA (pKa ~10.5) is basic enough to trigger elimination before coupling occurs.

Recommended System: Mixed Anhydride or Acyl Fluoride

ComponentRecommendationScientific Rationale
Base 2,4,6-Collidine or NMM Lower pKa (~7.4) is sufficient to deprotonate the ammonium salt but insufficient to rapidly deprotonate the C-H bond.
Coupling Agent T3P (Propylphosphonic anhydride)Fast kinetics in biphasic or buffered conditions.
Alternative EDC / HOBt Allows buffering at lower pH (5.5–6.0).
Forbidden DBU, NaH, excess TEA Strong bases promote E2 elimination immediately.

Step-by-Step T3P Coupling:

  • Dissolve Carboxylic Acid (1.0 equiv) and Base (Collidine, 3.0 equiv) in EtOAc or DCM.

  • Add 2-fluoropropan-1-amine HCl (1.1 equiv) directly as a solid.

  • Cool to

    
    .
    
  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT only after 1 hour.

Decision Logic for Reaction Conditions

Use this flow to select the correct conditions for your specific transformation.

ReactionLogic Start Start: Functionalizing 2-fluoropropan-1-amine ReactionType What is the Reaction? Start->ReactionType Amide Amide Coupling ReactionType->Amide Alkylation Alkylation (SN2) ReactionType->Alkylation Protection Boc/Cbz Protection ReactionType->Protection BaseCheck Use Weak Base (Collidine/NMM) Amide->BaseCheck Base Selection Warning Avoid Basic Conditions Use Reductive Amination Alkylation->Warning Risk High Biphasic Biphasic System (NaHCO3 / EtOAc) Protection->Biphasic Schotten-Baumann Success1 High Yield Intact C-F BaseCheck->Success1 T3P or EDC Success2 High Yield Intact C-F Warning->Success2 NaBH(OAc)3 / pH 5-6 Success3 High Yield Intact C-F Biphasic->Success3 Boc2O / Cbz-Cl

Figure 2: Decision matrix for selecting reaction conditions that minimize HF elimination risks.

Frequently Asked Questions (Troubleshooting)

Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the elimination product. If you are using 2-fluoropropan-1-amine, you have likely formed the allyl amine or the ketone derivative (after hydrolysis of the enamine).

  • Fix: Switch your base from DIPEA/TEA to N-Methylmorpholine (NMM) or Collidine. Lower reaction temperature to

    
    .
    

Q: Why is the pKa of this amine lower than propylamine? A: The


-fluorine atom lowers the pKa of the ammonium species from ~10.7 (propylamine) to ~9.0.[1][2]
  • Implication: You do not need a base as strong as TEA to deprotonate the salt. Over-basifying is the most common error.

Q: Can I use reductive amination? A: Yes, this is often safer than alkylation.

  • Protocol: Use

    
     in DCM/AcOH. The slightly acidic conditions (pH 5–6) required for iminium ion formation naturally suppress the base-catalyzed elimination pathway.
    

Q: How do I install a Boc group without degradation? A: Do not use DMAP or TEA.

  • Protocol: Use a biphasic system:

    
    . Add the amine HCl salt and 
    
    
    
    to the biphasic mixture. The
    
    
    gently neutralizes the HCl as it is released, keeping the pH buffered around 8, which is safe.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Pace, V., et al. (2016).

    
    -Fluoroamines: An Overlooked but Valuable Fluorinated Building Block.[3][4] Chemistry – A European Journal, 22(41), 14494-14498. Link
    
  • Winkler, M., et al. (2014). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Chemical Reviews, 114(24), 12404-12451. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa shifts and elimination kinetics). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-fluoropropan-1-amine before handling.

Sources

Optimization

Technical Support Center: Hygroscopic Fluorinated Amine Hydrochloride Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-AMINE-HCL-001 Welcome to the Technical Support Center You have accessed the specialized support module for Fluorinated Amine H...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-AMINE-HCL-001

Welcome to the Technical Support Center

You have accessed the specialized support module for Fluorinated Amine Hydrochloride Salts . These reagents present a unique paradox in organic synthesis: the fluorinated motif imparts high lipophilicity, while the hydrochloride salt formation creates an ionic, highly polar, and hygroscopic headgroup.

This duality leads to specific failure modes:

  • Deliquescence: Rapid absorption of atmospheric water, altering stoichiometry.

  • Hydrolysis: Fluorine's electron-withdrawing nature lowers the basicity of the amine, making the H-Cl bond more labile and the salt potentially more acidic and prone to hydrolysis than non-fluorinated analogs.

  • Static Charge: Fluorinated solids are notorious for static buildup, making weighing erratic.

Module 1: Intake & Storage Protocols

The Golden Rule: Never open a cold bottle of hygroscopic salt in a warm room.

Protocol 1.1: The "Warm-Up" Procedure

When you retrieve a fluorinated amine salt from the fridge (-20°C or 4°C), the bottle acts as a condenser. Opening it immediately traps atmospheric moisture inside, which will degrade the entire lot over time.

  • Retrieval: Remove container from cold storage.

  • Desiccation: Place the sealed container inside a desiccator containing Phosphorus Pentoxide (P₂O₅) or activated molecular sieves.

  • Equilibration: Allow to stand for 3–4 hours until it reaches ambient temperature.

  • Opening: Only break the seal once the glass is dry to the touch and at room temperature.

Storage Decision Matrix

Not all salts require a glovebox.[1][2] Use this logic flow to determine your storage needs.

StorageLogic Start New Reagent Arrival IsSealed Is the manufacturer seal intact? Start->IsSealed Deliquescent Is the salt deliquescent (turns to liquid)? IsSealed->Deliquescent No (In Use) Fridge COLD STORAGE: Store at -20°C (Secondary Containment) IsSealed->Fridge Yes Glovebox MANDATORY: Glovebox Storage (Inert Atmosphere) Deliquescent->Glovebox Yes Desiccator STANDARD: Vacuum Desiccator (over P2O5) Deliquescent->Desiccator No (Just Clumpy) Glovebox->Fridge Sealed under Ar Desiccator->Fridge Long Term

Figure 1: Decision logic for storage environments based on material stability and hygroscopicity.

Module 2: Precision Weighing (The "Difference" Method)

Issue: You place the salt on the balance, and the weight keeps increasing. Cause: The salt is absorbing water from the air faster than the balance can stabilize. Solution: Do not weigh directly into your reaction flask. Use the Weighing by Difference method.

Protocol 2.1: Weighing by Difference

This is the only accepted method for quantitative transfer of hygroscopic fluorinated salts outside a glovebox.

  • Prepare: Dry a glass weighing bottle (with a ground-glass stopper) in an oven; cool in a desiccator.

  • Load: Add approximately the amount of salt needed to the weighing bottle. Close the lid immediately.

  • Initial Weigh (

    
    ):  Weigh the capped bottle containing the salt. Record to 0.1 mg.[3]
    
  • Transfer:

    • Take the bottle to your reaction vessel.

    • Remove the lid only for the second it takes to pour the salt into the vessel.

    • Replace the lid immediately.

  • Final Weigh (

    
    ):  Weigh the capped bottle (with the remaining dust/residue).
    
  • Calculate:

    
    
    

Note: This method negates the error of water absorption during the weighing process because the "weight gain" happens to the residue inside the bottle after the transfer is complete, which is not part of the calculation.

Module 3: Reaction & Purification

The "Fluorine Effect" on Solubility

Fluorinated amine salts behave differently than their non-fluorinated counterparts.

  • Lipophilicity: The fluorine atoms makes the salt significantly more soluble in organic solvents (THF, DCM, Ethyl Acetate).

  • Impact: Standard "salting out" procedures (where you add ether to precipitate the amine salt) often fail because the fluorinated salt remains soluble in the ether/organic mix.

Troubleshooting Table: Purification

SymptomProbable CauseCorrective Action
No precipitate forms upon adding Ether/Hexanes.Fluorine-induced lipophilicity.Switch Anti-solvent: Use Pentane or cold Heptane. Alternatively, remove solvent to dryness and triturate the residue.
Oily residue instead of solid.Solvent entrapment / Partial deliquescence.Sonication: Suspend the oil in dry pentane and sonicate. This often induces crystallization.
Low Yield in coupling reactions.Incorrect Molecular Weight (Water weight).Correct Stoichiometry: Perform qNMR (see Module 4) to determine the actual active mass.

Module 4: Analytical Troubleshooting (qNMR)

FAQ: "My NMR peaks are shifting." Fluorinated amines are sensitive to pH and concentration.

  • Observation: The

    
    -protons (next to Nitrogen) shift upfield/downfield between batches.
    
  • Reason: Water content changes the effective pH of the DMSO/CDCl3 solution, affecting the protonation state equilibrium (

    
    ).
    
  • Fix: Use DMSO-d6 as the standard solvent. It suppresses exchange better than CDCl3 and dissolves the salts more effectively.

Protocol 4.1: Water Content Determination via qNMR

Do not rely on Karl Fischer titration if you suspect your amine reacts with the KF reagents. Use Quantitative NMR (qNMR).[4][5]

  • Standard: Choose an internal standard (e.g., Maleic Acid or TCNB) that is non-hygroscopic and has distinct peaks.

  • Solvent: Use dry DMSO-d6 (from a fresh ampoule).

  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (usually 30–60 seconds) to ensure full integration of water protons.
    • Set spectral width to include the water peak (usually ~3.33 ppm in DMSO).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Mass)[6]
    

qNMR_Workflow Step1 Weigh Sample (+ Internal Std) Step2 Dissolve in Dry DMSO-d6 Step1->Step2 Step3 Run 1H NMR (d1 = 60s) Step2->Step3 Step4 Integrate Water Peak Step3->Step4 Step5 Calculate % Water Step4->Step5

Figure 2: Workflow for determining water content using Quantitative NMR.

Frequently Asked Questions (FAQs)

Q: Can I dry the salt in a vacuum oven? A: Yes, but be careful.

  • Risk: Fluorinated amine salts can have lower melting points. If they melt, they may decompose or fuse into a glass that traps water.

  • Recommendation: Dry at room temperature in a vacuum desiccator over P₂O₅ first. If heat is needed, do not exceed 40°C unless you have confirmed the melting point is >100°C.

Q: The salt is stuck to the spatula due to static. What do I do? A: Fluorinated compounds are static magnets.

  • Immediate Fix: Use an ionizing air gun (Zero-Stat) on the spatula and bottle before weighing.

  • Alternative: Use a wooden spatula instead of metal or plastic. Wood is less prone to static charge buildup with organic salts.

Q: How do I remove the HCl to get the free base? A: If the salt is too difficult to handle, convert it to the free base in situ.

  • Suspend the salt in your reaction solvent (e.g., DCM).

  • Add a scavenger base (e.g., Polymer-supported Carbonate or solid NaHCO₃).

  • Stir for 30 mins, then filter. The filtrate contains the dry, fluorinated free amine.

References

  • Michigan Technological University. (n.d.). Weighing by Difference Protocol. Department of Chemistry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Morgenthaler, M., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. National Institutes of Health (PubMed). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with β-Fluoro Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a particularly challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a particularly challenging class of reactions: amide bond formation with β-fluoro amines. The unique electronic properties of these substrates necessitate a carefully considered approach to achieve high yields and purity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations when working with β-fluoro amines.

Q1: Why are β-fluoro amines such challenging substrates for amide coupling?

The primary difficulty arises from the strong electron-withdrawing inductive effect of the fluorine atom. This effect significantly reduces the electron density on the nitrogen atom, thereby lowering the amine's nucleophilicity.[1] A less nucleophilic amine attacks the activated carboxylic acid intermediate more slowly, often leading to low or no product formation under standard coupling conditions.[2][3]

G cluster_amine β-Fluoro Amine Amine R-CH(F)-CH₂-NH₂ Fluorine F Nitrogen N Arrow e⁻ withdrawal Fluorine->Arrow Arrow->Nitrogen Reduces Nucleophilicity (δ-)

Caption: Inductive effect of fluorine on amine nucleophilicity.

Q2: What is the most common and problematic side reaction?

The most significant side reaction is β-elimination .[4] The fluorine atom makes the proton on the adjacent carbon (the α-carbon) more acidic. In the presence of a base, this proton can be abstracted, leading to the elimination of hydrogen fluoride (HF) and the formation of an undesired enamine or related byproduct.[4][5] This pathway competes directly with the desired amide coupling.

G cluster_process β-Elimination Pathway Amine R-CH(F)-CH₂-NH-COR' Proton H⁺ Amine->Proton α-proton abstraction Enamine R-C(F)=CH-NH-COR' Amine->Enamine Elimination of F⁻ Base Base: Product β-Elimination Byproduct Enamine->Product

Caption: Competing β-elimination side reaction pathway.

Q3: How do I select the right coupling reagent for these electron-deficient amines?

For weakly nucleophilic amines, standard coupling reagents like DCC or EDC alone are often insufficient.[2] You need a more potent activating agent to generate a highly reactive ester intermediate. Uronium/aminium or phosphonium salt-based reagents are generally the preferred choice.[6][7][8]

  • HATU (and its analogs like HCTU): Often considered the gold standard for difficult couplings.[6][9][10] The OAt active ester it forms is exceptionally reactive.

  • COMU: A newer generation uronium salt based on OxymaPure. It demonstrates coupling efficiencies comparable to HATU but avoids the potentially explosive benzotriazole backbone, making it a safer alternative.[6][11]

  • PyBOP/PyAOP: Phosphonium-based reagents that are also highly effective, particularly for sterically hindered couplings.[6] A key advantage is that they cannot form guanidinium byproducts by reacting with the amine, which can sometimes be an issue with uronium salts like HATU.[6][8]

ReagentClassKey Advantage(s) for β-Fluoro AminesPotential Drawback(s)
HATU Uronium/AminiumHigh reactivity, low racemization, widely used.[6][10]Can react with amine to form guanidinium byproduct; more expensive.[6][12]
HBTU/TBTU Uronium/AminiumGood reactivity, less expensive than HATU.[6][10]Less reactive than HATU.[10]
COMU Uronium/AminiumHigh efficiency comparable to HATU; non-explosive and safer byproducts.[6][11]More expensive than HBTU.[6]
PyBOP PhosphoniumExcellent for sterically hindered couplings; no guanidinium side reaction.[6][8]Phosphoramide byproduct can be difficult to remove.[6]
EDC/HOBt CarbodiimideInexpensive and readily available.Often insufficient for electron-deficient amines; requires additives.[2]
Q4: Which base should I use, and why does it matter so much?

Base selection is critical for two reasons: facilitating the coupling and preventing β-elimination. The ideal base should be strong enough to deprotonate the carboxylic acid's ammonium salt but non-nucleophilic and sterically hindered to avoid abstracting the sensitive α-proton, which initiates β-elimination.[13][14][15]

  • Recommended:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The most common choice. Its bulky isopropyl groups provide steric hindrance that disfavors α-proton abstraction.[14]

    • 2,4,6-Collidine: A weaker, sterically hindered base that can be effective in cases where even DIPEA promotes elimination.[6]

  • Use with Caution or Avoid:

    • Triethylamine (TEA): Less sterically hindered than DIPEA, increasing the risk of β-elimination.

    • DBU/DBN: Very strong, non-nucleophilic bases that are excellent for promoting E2 eliminations and should generally be avoided here.[14][16]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Problem 1: Low to No Yield of Amide Product

This is the most frequent issue, directly related to the low nucleophilicity of the β-fluoro amine.

G Start Low / No Yield Observed CheckReagent Is your coupling reagent potent enough? (e.g., HATU, COMU) Start->CheckReagent CheckBase Is your base appropriate? (e.g., DIPEA) CheckReagent->CheckBase Yes UpgradeReagent SOLUTION: Switch to a stronger reagent like HATU or COMU. Consider in situ acyl fluoride formation. CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckBase->CheckConditions Yes ChangeBase SOLUTION: Ensure a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine is used. CheckBase->ChangeBase No CheckSolubility Are all components soluble? CheckConditions->CheckSolubility Yes ModifyConditions SOLUTION: Increase temperature (e.g., 40-60 °C). Increase reaction time (24-48h). Increase concentration (0.2-0.5 M). CheckConditions->ModifyConditions No CheckSolubility->UpgradeReagent Yes CheckSolubility->ModifyConditions No ChangeSolvent SOLUTION: Switch to a more polar aprotic solvent like DMF or NMP.

Caption: Decision tree for troubleshooting low amide coupling yield.

Detailed Solutions:

  • Upgrade the Coupling Reagent: If you are using a carbodiimide like EDC with HOBt, it may not be sufficient. Switch to a high-potency uronium (HATU, COMU) or phosphonium (PyAOP) reagent.[6]

  • Consider Acyl Fluoride Formation: For extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive electrophile with minimal steric bulk.[17] Reagents like BTFFH can be used for this transformation.[17]

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction to 40-60 °C can provide the necessary activation energy for sluggish couplings.[1] Monitor for an increase in β-elimination.

    • Time: These reactions often require extended periods. Monitor by LC-MS and allow the reaction to proceed for 24-48 hours if necessary.

    • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1 M to 0.5 M is recommended.[1]

  • Solvent Choice: Poor solubility can severely impede reaction rates. If reactants are not fully dissolved, switch from common solvents like DCM or MeCN to more polar aprotic solvents such as DMF, NMP, or DMSO.[1]

Problem 2: Significant Formation of β-Elimination Byproduct

This indicates that the conditions favor the E2 elimination pathway over the desired nucleophilic substitution.

Potential Causes & Solutions:

  • Cause: The base is too strong or not sterically hindered enough (e.g., TEA, DBU).

    • Solution: Switch to a bulkier base like DIPEA or, in severe cases, the less basic 2,4,6-collidine. This makes it sterically more difficult for the base to abstract the α-proton.[6]

  • Cause: The reaction temperature is too high. Elimination reactions often have a higher activation energy than substitution reactions and are favored at elevated temperatures.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid active heating unless absolutely necessary for product formation.

  • Cause: The activated carboxylic acid intermediate is too long-lived, providing more time for the base to induce elimination.

    • Solution: Ensure the amine is present when the coupling reagent is added or added immediately after a very short pre-activation time (1-2 minutes). This allows the desired coupling to occur as quickly as possible.

Problem 3: Racemization of an Adjacent Chiral Center

If your carboxylic acid has a chiral center at the α-position, racemization can occur during the activation step.

Potential Causes & Solutions:

  • Cause: Formation of a symmetric oxazolone intermediate after activation.

    • Solution 1: Use Racemization-Suppressing Additives. Always include an additive like HOBt, or preferably its more effective modern replacements, HOAt or OxymaPure, when using carbodiimides.[6][18][19] These additives trap the initial O-acylisourea intermediate to form an active ester that is less prone to racemization.[18][20] OxymaPure is particularly effective and is a non-explosive alternative to HOBt/HOAt.[11][18][19]

    • Solution 2: Choose the Right Coupling Reagent. Uronium and phosphonium reagents that incorporate these additives directly (e.g., HATU contains an OAt moiety, COMU contains an Oxyma moiety) are designed to minimize racemization.[6][11]

Key Experimental Protocols

Protocol 1: General High-Potency Coupling using HATU

This protocol is a robust starting point for many challenging β-fluoro amine couplings.

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (to make a 0.2 M solution) under an inert atmosphere (N₂ or Ar), add the β-fluoro amine (1.0-1.2 equiv.).

  • Add DIPEA (2.5-3.0 equiv.).

  • In a separate vial, dissolve HATU (1.1 equiv.) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup, washing sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Minimizing β-Elimination with Acyl Fluoride Formation

This method is for particularly stubborn couplings where standard methods fail or lead to significant elimination.[17]

  • To a solution of the carboxylic acid (1.0 equiv.) and DIPEA (2.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere, add BTFFH (1.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.

  • Add the β-fluoro amine (1.1 equiv.) to the reaction mixture.

  • Seal the vessel and heat the reaction to 60-80 °C (conventional heating or microwave).

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • El-Faham, A., & Albericio, F. (2010). Derivatives of Oxyma for amide bond formation. ResearchGate. [Link]

  • Merck Millipore.
  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References. [Link]

  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Patil, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wikipedia. Non-nucleophilic base. [Link]

  • Grokipedia. Non-nucleophilic base.
  • Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Jolit, A., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Gobo Chemistry. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Aakash Institute. Elimination Reactions. [Link]

  • Wu, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC. [Link]

  • Sather, A. C., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Wikipedia. Peptide synthesis. [Link]

Sources

Optimization

19F NMR of 2-Fluoropropan-1-amine Hydrochloride: A Technical Support Guide

Welcome to the Technical Support Center for the 19F NMR analysis of 2-fluoropropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the 19F NMR analysis of 2-fluoropropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting for common issues encountered during experimentation.

Introduction: The Unique Challenges of a Small Fluorinated Amine Salt

2-Fluoropropan-1-amine hydrochloride presents a unique set of challenges in 19F NMR analysis. As a small, aliphatic amine, its 19F chemical shift is highly sensitive to its immediate electronic environment. The presence of the amine group, which can exist in both a neutral (free amine) and a protonated (ammonium) state, introduces a significant pH dependency on the observed chemical shift. Furthermore, as a hydrochloride salt, it can be hygroscopic, which can affect sample preparation and spectral quality. This guide will provide a comprehensive framework for understanding and overcoming these challenges.

Expected 19F NMR Chemical Shift

Predicted 19F NMR Chemical Shift of 2-Fluoropropan-1-amine and its Hydrochloride Salt

CompoundFormPredicted 19F Chemical Shift (ppm) vs. CFCl₃Expected Multiplicity
2-Fluoropropan-1-amineFree Amine~ -185 to -195Doublet of Quartets
2-Fluoropropan-1-amine HydrochlorideAmmonium Salt~ -180 to -190Doublet of Quartets

Note: These are predicted values and the actual experimental chemical shift can vary depending on the solvent, concentration, and pH. The multiplicity arises from coupling to the adjacent proton (doublet) and the three protons of the methyl group (quartet).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the 19F NMR analysis of 2-fluoropropan-1-amine hydrochloride.

Q1: Why is my observed 19F chemical shift different from the predicted value?

Several factors can influence the 19F chemical shift, leading to deviations from the predicted value:

  • Solvent Effects: The polarity and hydrogen bonding capability of the solvent can significantly alter the electronic environment around the fluorine atom. A more polar or protic solvent can lead to a downfield shift (less negative).

  • pH of the Solution: The equilibrium between the free amine and the protonated ammonium salt is pH-dependent. As the pH changes, the observed chemical shift will be a weighted average of the two species. Incomplete protonation will result in a shift that is different from the fully protonated hydrochloride salt.

  • Concentration: At high concentrations, intermolecular interactions can influence the chemical shift. It is advisable to use a consistent and relatively low concentration for comparable results.

  • Temperature: Temperature can affect molecular motion and intermolecular interactions, leading to slight changes in the chemical shift.

Q2: My peak is broad and poorly resolved. What could be the cause?

Poor peak shape is a common issue and can often be resolved by addressing the following:

  • Inhomogeneous Magnetic Field (Poor Shimming): This is the most common cause of broad peaks. Ensure the spectrometer is properly shimmed before acquiring the spectrum.

  • Presence of Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample solution before transferring it to the NMR tube.

  • Chemical Exchange: If the pH of the solution is near the pKa of the amine, there can be rapid exchange between the protonated and deprotonated forms. This exchange can lead to significant line broadening. Ensure the pH is sufficiently low to favor the protonated form if that is the desired species to observe.

  • Hygroscopic Sample: 2-fluoropropan-1-amine hydrochloride can absorb water from the atmosphere. Excess water in the sample can lead to peak broadening, especially if it affects the sample's homogeneity or pH. Prepare samples in a dry environment and use freshly opened deuterated solvents.

Q3: I am seeing a rolling or distorted baseline in my spectrum. How can I fix this?

A distorted baseline can interfere with accurate integration and peak picking. Common causes and solutions include:

  • Acoustic Ringing: This is an artifact caused by the radiofrequency pulse, leading to oscillations at the beginning of the FID. This can often be mitigated by using a suitable acquisition delay.

  • Probe Background Signals: Some NMR probes may have fluorine-containing components that can give rise to broad background signals. A background spectrum of the probe with just the solvent can help identify these signals.

  • Incorrect Phasing: Manual phasing of the spectrum is crucial. An incorrect phase correction can introduce baseline roll.

Q4: My signal-to-noise ratio is very low.

A low signal-to-noise ratio can make it difficult to identify and analyze your peak. To improve it:

  • Increase Sample Concentration: While high concentrations can affect the chemical shift, a very low concentration will result in a weak signal. A concentration of 10-50 mM is a good starting point for 19F NMR.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, as the signal is proportional to the number of scans, while the noise is proportional to the square root of the number of scans.

  • Check Receiver Gain: Ensure the receiver gain is set appropriately. Too low a gain will result in a weak signal, while too high a gain can lead to signal clipping.

Experimental Protocols

Protocol 1: Sample Preparation for 19F NMR of 2-Fluoropropan-1-amine Hydrochloride
  • Environment: Work in a clean, dry environment to minimize water absorption by the hygroscopic sample. A glove box with a dry atmosphere is ideal but not strictly necessary if handling is done quickly.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good starting points.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-fluoropropan-1-amine hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.

  • Capping: Cap the NMR tube immediately to prevent solvent evaporation and absorption of atmospheric moisture.

  • Labeling: Clearly label the NMR tube with the sample information.

Protocol 2: pH Adjustment for Amine Hydrochloride Samples (if necessary)

For consistent results, especially when comparing different batches, controlling the pH is critical.

  • Prepare a Stock Solution of DCl in D₂O: If working in D₂O, prepare a dilute stock solution of DCl in D₂O (e.g., 0.1 M).

  • Initial pH Measurement: If possible, use a pH microelectrode to measure the initial pH of your NMR sample.

  • pH Adjustment: If the pH is higher than desired, add a small aliquot (e.g., 1-2 µL) of the DCl stock solution to the NMR tube.

  • Mixing: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-measure pH: Re-measure the pH and repeat the addition of DCl if necessary until the desired pH is reached. A pH of ~2-3 should ensure the amine is fully protonated.

Visualizing Key Concepts

Diagram 1: pH-Dependent Equilibrium

This diagram illustrates the equilibrium between the protonated and deprotonated forms of 2-fluoropropan-1-amine, which is the primary reason for the pH sensitivity of its 19F NMR chemical shift.

G cluster_0 Low pH cluster_1 High pH Amine 2-Fluoropropan-1-amine (Free Base) Ammonium 2-Fluoropropan-1-ammonium (Hydrochloride Salt) Amine->Ammonium + H⁺ Ammonium->Amine - H⁺

Caption: pH equilibrium of 2-fluoropropan-1-amine.

Diagram 2: Troubleshooting Workflow for Poor Peak Shape

This workflow provides a systematic approach to diagnosing and resolving common issues leading to poor peak shape in 19F NMR spectra.

G Start Poor Peak Shape Observed CheckShimming Re-shim the Spectrometer Start->CheckShimming Resolved Peak Shape Improved CheckShimming->Resolved NotResolved Issue Persists CheckShimming->NotResolved No Improvement FilterSample Filter the Sample FilterSample->Resolved NotResolved2 Issue Persists FilterSample->NotResolved2 No Improvement CheckpH Check and Adjust pH CheckpH->Resolved NotResolved3 Issue Persists CheckpH->NotResolved3 No Improvement DrySample Prepare Fresh Sample (Dry Conditions) DrySample->Resolved NotResolved->FilterSample NotResolved2->CheckpH NotResolved3->DrySample

Caption: Troubleshooting workflow for 19F NMR peak shape issues.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab. (2025). Download NMR Predict. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Blinov, K. A., & Williams, A. J. (n.d.). NMR Prediction. In ACD/Labs.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Jeol. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-1-Propylamine Derivatives

Welcome to the Technical Support Center for the purification of 2-fluoro-1-propylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-fluoro-1-propylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds. The unique combination of a primary amine and a fluorine atom on the adjacent carbon presents specific purification hurdles that require careful consideration of methodology to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-fluoro-1-propylamine derivatives?

A1: The purification of 2-fluoro-1-propylamine derivatives is complicated by several factors:

  • Volatility: Low molecular weight derivatives can be volatile, leading to sample loss during solvent removal under reduced pressure.

  • Basicity: The primary amine is basic and can interact with acidic surfaces, such as silica gel, leading to peak tailing and poor separation in chromatography.

  • Chirality: The presence of a stereocenter at the fluorine-bearing carbon necessitates chiral separation techniques to resolve enantiomers, which often have identical physical properties in an achiral environment.[1]

  • Potential for Defluorination: Under certain conditions, particularly with strong bases or nucleophiles, or during thermal stress, the fluorine atom can be eliminated, leading to impurities.[2][3]

  • Hygroscopicity and CO₂ Absorption: Primary amines can absorb atmospheric water and carbon dioxide, forming hydrates and carbamates, respectively.

Q2: Which purification techniques are most suitable for these derivatives?

A2: The choice of purification technique depends on the specific derivative's properties (e.g., solid or liquid, boiling point, chirality) and the nature of the impurities. Common methods include:

  • Distillation: Effective for thermally stable, liquid derivatives with boiling points sufficiently different from impurities.

  • Chromatography:

    • Normal-Phase Chromatography: Can be challenging due to the basicity of the amine. Often requires a mobile phase modifier.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile technique, particularly for less volatile or protected derivatives.[4]

    • Chiral Chromatography (HPLC or SFC): Essential for separating enantiomers using a chiral stationary phase (CSP).[1][4]

    • Ion-Exchange Chromatography: Can be effective for separating the basic amine from neutral or acidic impurities.

  • Crystallization: A powerful technique for solid derivatives, often as a salt (e.g., hydrochloride), to achieve high purity.[5]

  • Acid-Base Extraction: A useful workup step to separate the basic amine from non-basic impurities.[6]

Q3: When should I consider using a protecting group for the amine?

A3: Using a protecting group can significantly simplify purification by mitigating the challenges associated with the free amine.[7][8] Consider a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, when:

  • You are performing column chromatography on silica gel to prevent streaking and improve separation.

  • The free amine is unstable under the desired purification conditions.

  • You need to prevent the amine from reacting in a subsequent synthetic step.

The choice of protecting group is critical and should be orthogonal to other functional groups in the molecule, meaning it can be removed without affecting the rest of the structure.[8]

Troubleshooting Guides

Distillation
ProblemPotential Cause(s)Solution(s)
Product decomposes in the distillation pot. Distillation temperature is too high.Use a vacuum to lower the boiling point. Ensure the heating mantle is not set too high.
Prolonged heating.Minimize the distillation time by ensuring an efficient setup.
Poor separation of product from impurities. Boiling points of the product and impurities are too close.Use a fractional distillation column with a higher number of theoretical plates.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar.
Column Chromatography (Silica Gel)
ProblemPotential Cause(s)Solution(s)
Product streaks or does not elute from the column. The basic amine is strongly interacting with the acidic silica gel.Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia in methanol to the eluent.
The product is highly polar.Use a more polar eluent system.
Co-elution of impurities. Improper solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.
Column is overloaded.Use a larger column or a smaller amount of crude product.
Chiral HPLC/SFC
ProblemPotential Cause(s)Solution(s)
No separation of enantiomers. Incorrect chiral stationary phase (CSP).Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).[9]
Inappropriate mobile phase.Vary the mobile phase composition, including the type and percentage of alcohol modifier and any additives.[10]
Poor peak shape (tailing). Secondary interactions between the amine and the stationary phase.Add a basic additive like diethylamine or a small amount of an acid like trifluoroacetic acid to the mobile phase to improve peak shape.[11]
Low recovery of the product. Adsorption to the column or system components.Passivate the HPLC system with a blank injection of a similar basic compound. Ensure all tubing and fittings are inert.

Experimental Protocols

Protocol 1: Purification of a Liquid 2-Fluoro-1-Propylamine Derivative by Vacuum Distillation

This protocol is suitable for thermally stable, liquid derivatives.

Experimental Workflow:

setup 1. Assemble a clean, dry distillation apparatus. charge 2. Charge the distillation flask with the crude product and a magnetic stir bar. setup->charge vacuum 3. Apply vacuum and begin gentle heating and stirring. charge->vacuum collect 4. Collect the fraction that distills at the expected boiling point. vacuum->collect analyze 5. Analyze the purity of the collected fraction by GC or NMR. collect->analyze

Caption: Workflow for vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude 2-fluoro-1-propylamine derivative and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Applying Vacuum and Heat: Connect the apparatus to a vacuum pump and slowly reduce the pressure. Begin gentle heating with a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. When the distillation temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Analysis: After distillation, analyze the purity of the collected fraction using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Protocol 2: Purification of a Chiral 2-Fluoro-1-Propylamine Derivative by Chiral HPLC

This protocol is for the separation of enantiomers.

Experimental Workflow:

prepare 1. Prepare mobile phase and sample solution. equilibrate 2. Equilibrate the chiral HPLC column. prepare->equilibrate inject 3. Inject the sample onto the column. equilibrate->inject separate 4. Run the separation and collect fractions for each enantiomer. inject->separate analyze 5. Analyze the enantiomeric purity of each fraction. separate->analyze

Caption: Workflow for chiral HPLC purification.

Step-by-Step Methodology:

  • Preparation: Prepare the mobile phase, which typically consists of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[10] Dissolve the racemic sample in the mobile phase.

  • Column Equilibration: Install the appropriate chiral stationary phase (CSP) column and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small amount of the sample to determine the retention times of the enantiomers.

  • Preparative Separation: For preparative scale, inject a larger volume of the sample and collect the eluent corresponding to each enantiomeric peak in separate flasks.

  • Purity Analysis: Analyze the collected fractions for enantiomeric purity using the same analytical chiral HPLC method.

Protocol 3: Purification of a Solid 2-Fluoro-1-Propylamine Derivative by Recrystallization as a Hydrochloride Salt

This protocol is effective for achieving high purity of solid derivatives.

Experimental Workflow:

dissolve 1. Dissolve the crude amine in a suitable solvent. acidify 2. Add HCl solution to form the hydrochloride salt. dissolve->acidify crystallize 3. Cool the solution to induce crystallization. acidify->crystallize filter 4. Filter and wash the crystals. crystallize->filter dry 5. Dry the purified crystals under vacuum. filter->dry

Caption: Workflow for recrystallization as a salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-fluoro-1-propylamine derivative in a minimal amount of a suitable hot solvent in which the hydrochloride salt is less soluble at cooler temperatures (e.g., isopropanol, ethanol).[14]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., in isopropanol or ether) to the dissolved amine with stirring. The hydrochloride salt should precipitate.

  • Crystallization: Heat the mixture to redissolve the salt, then allow it to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[5]

  • Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[15]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety Precautions

Working with 2-fluoro-1-propylamine derivatives requires strict adherence to safety protocols.[16][17]

  • Handling: Always handle these compounds in a well-ventilated fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Inhalation: Avoid inhaling vapors, as fluorinated organic compounds can be toxic.

  • Skin Contact: Avoid skin contact, as amines can be corrosive and readily absorbed. In case of contact, wash the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

This technical support guide provides a comprehensive overview of the purification methods for 2-fluoro-1-propylamine derivatives. By understanding the inherent challenges and applying the appropriate techniques and troubleshooting strategies, researchers can achieve high purity of these important compounds for their downstream applications.

References

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  • Emery Pharma. (n.d.). R&D and GLP/cGMP NMR Services. Retrieved from [Link]

  • University of California, Irvine. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

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  • Ates, H., et al. (n.d.). Influence of additive (2-propylamine) concentration in the modifier for analytes which are A. ResearchGate. Retrieved from [Link]

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  • Kumar, S., et al. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports. Retrieved from [Link]

  • Kubon, M., et al. (n.d.). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Molecular Sciences. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Experiment 2 – Procedure Summary Fractional Distillation. Retrieved from [Link]

  • Beier, P., & Zanda, M. (2024, July 28). Recent Advances on Fluorine Chemistry. Molecules. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Stereochemical modulation of ketyl radical cyclization enabled by pyridine-boryl radicals: catalytic diastereoselective synthesis of trans-2-alkyl-1-indanols. Chemical Communications. Retrieved from [Link]

  • Liu, Y., et al. (2025, July 31). Progress in Stereoselective Haloamination of Olefins. Molecules. Retrieved from [Link]

Sources

Optimization

storage conditions to prevent decomposition of fluoroalkyl amine salts

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of fluoroalkyl amine salts (e.g., trifluoromethylamine hydrochloride). These highly reactive reagents are critical for advanced medic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of fluoroalkyl amine salts (e.g., trifluoromethylamine hydrochloride). These highly reactive reagents are critical for advanced medicinal chemistry and drug development but are notoriously prone to rapid decomposition under improper conditions.

This guide is designed for researchers and scientists to understand the thermodynamic and kinetic vulnerabilities of these compounds, providing field-proven, self-validating protocols to ensure experimental integrity.

Part 1: Core Principles of Fluoroalkyl Amine Instability

To successfully store fluoroalkyl amine salts, one must understand why they decompose. The instability of compounds like trifluoromethylamine (


) and its hydrochloride salt (

) is driven by two primary pathways:
  • Thermodynamic Instability (Thermal Degradation): The

    
    -fluoroamine moiety is thermodynamically unstable toward the loss of hydrofluoric acid (HF). While unimolecular HF elimination is forbidden by orbital symmetry rules, intermolecular HF elimination occurs rapidly in the condensed phase[1]. Above 
    
    
    
    , spontaneous thermal decomposition accelerates, yielding cyanogen fluoride (
    
    
    ), HF, and complex oligomers such as
    
    
    [1].
  • Hydrolytic Susceptibility: The

    
     moiety is highly unstable towards moisture. Even trace water triggers rapid hydrolysis, stripping HF to form a transient carbamoyl fluoride intermediate, which further degrades into carbon dioxide, ammonia, and additional HF[2].
    
Decomposition Pathways

Mechanistic pathways of fluoroalkyl amine salt decomposition via thermal and hydrolytic stress.

Part 2: Storage & Handling FAQs

Q: Why did my glass storage vial become frosted/etched, and why did the pressure build up? A: This is the hallmark of an autocatalytic degradation loop. If the salt is exposed to transient heat or trace moisture, it releases HF[1]. HF reacts with the silica (


) in borosilicate glass to form silicon tetrafluoride (

) gas (causing pressure build-up) and water (

). The newly generated water then acts as a catalyst to hydrolyze the remaining fluoroalkyl amine, generating more HF. Always store these salts in PTFE, FEP, or PFA fluoropolymer containers to break this causality loop.

Q: What is the optimal storage temperature for trifluoromethylamine hydrochloride? A: For long-term storage (months), the salt must be kept at


 (dry ice or ultra-low temperature freezer). For short-term manipulation, temperatures must not exceed 

[1]. Spontaneous decomposition increases exponentially above

[1].

Q: Can I sample the reagent on an open bench if I work quickly? A: No. The hygroscopic nature of the hydrochloride salt will instantly pull atmospheric moisture into the condensed phase, initiating hydrolysis[2]. All sampling must be performed in a strictly anhydrous environment (e.g., an Argon-filled glovebox) with pre-chilled spatulas and vials.

Quantitative Storage Guidelines
Storage ParameterRecommended ConditionCausality / RationaleExpected Shelf-life
Temperature

Prevents intermolecular HF elimination which occurs >

.
> 6 months
Atmosphere Argon (Anhydrous,

ppm

)
Prevents formation of carbamoyl fluoride intermediates.N/A
Container Material PTFE or FEPPrevents HF-induced silica etching and subsequent

generation.
N/A
Handling Tools Pre-chilled PTFE spatulasPrevents localized thermal shock during physical transfer.N/A

Part 3: Troubleshooting Guide

If you suspect your reagent has degraded (e.g., unexpected low yields in downstream amidations or cross-couplings), use the following logical workflow to validate the integrity of your batch.

Diagnostic workflow for identifying and mitigating fluoroalkyl amine decomposition.

Part 4: Experimental Protocol - Validating Storage Integrity

Because decomposition products like


 and HF are volatile, they may escape the liquid phase. A simple relative integration of the 

NMR spectrum will artificially inflate the purity of the remaining salt because the degradation products are no longer in the solution.

To create a self-validating system , you must use quantitative NMR (qNMR) with an internal standard to measure the absolute molarity of the intact salt.

Protocol: Quantitative NMR Validation

Objective: Determine the absolute active concentration of


 without inducing thermal degradation during the assay.

Materials Required:

  • Argon-filled glovebox.

  • Pre-chilled (

    
    ) PTFE NMR tube liners (to prevent HF etching of the quartz NMR tube).
    
  • Anhydrous

    
     (stored over activated 3Å molecular sieves).
    
  • Internal Standard: Fluorobenzene (

    
    , known purity, 
    
    
    
    ppm).

Step-by-Step Methodology:

  • Preparation of Standard Solution: Inside the glovebox, accurately weigh exactly

    
     of Fluorobenzene into a 
    
    
    
    volumetric flask. Dilute to the mark with anhydrous
    
    
    . Keep this solution chilled at
    
    
    .
  • Sample Isolation: Tare a pre-chilled PTFE NMR tube liner. Quickly transfer approximately

    
     of the suspect 
    
    
    
    salt into the liner. Record the exact mass to
    
    
    precision.
  • Dissolution: Add exactly

    
     of the chilled Fluorobenzene/
    
    
    
    standard solution to the PTFE liner.
  • Sealing: Insert the PTFE liner into a standard

    
     quartz NMR tube and cap tightly. Keep the tube on dry ice until immediately before insertion into the NMR spectrometer.
    
  • Acquisition: Run a

    
     NMR experiment at 
    
    
    
    (if your probe supports variable temperature; otherwise, run immediately at room temperature and limit acquisition time to
    
    
    minutes).
    • Diagnostic Shifts: Intact

      
       appears as a triplet at approximately 
      
      
      
      [1].
    • Degradation Shifts: Free HF appears as a broad singlet between

      
       and 
      
      
      
      (highly dependent on concentration and moisture).
  • Calculation: Integrate the

    
     peak (
    
    
    
    , 3 fluorines) against the
    
    
    peak of Fluorobenzene (1 fluorine). Use the exact masses to calculate the absolute weight percent of the intact salt. If the calculated purity is
    
    
    , the batch has suffered decomposition and should be quenched.

Quenching Protocol: Degraded batches contain highly toxic HF and potentially cyanogen fluoride. Slowly sift the degraded solid into a mechanically stirred, ice-cold suspension of calcium hydroxide (


) in water. This safely precipitates fluoride as insoluble calcium fluoride (

) and hydrolyzes any remaining active species.

References

  • Trifluoromethanol (CF3OH) and Trifluoromethylamine (CF3NH2). electronicsandbooks.com.
  • ANNEX XV RESTRICTION REPORT – Per- and polyfluoroalkyl substances (PFASs). toxicdocs.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability Guide: 2-Fluoropropan-1-amine vs. Propylamine

This guide provides an in-depth technical comparison of the metabolic stability of 2-fluoropropan-1-amine versus its non-fluorinated parent, propylamine . It is designed for medicinal chemists and pharmacologists optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability of 2-fluoropropan-1-amine versus its non-fluorinated parent, propylamine . It is designed for medicinal chemists and pharmacologists optimizing lead compounds for metabolic resistance.

Executive Summary

Propylamine (n-propylamine) is a primary aliphatic amine that exhibits rapid metabolic clearance, primarily driven by oxidative deamination via Monoamine Oxidases (MAO) and


-carbon hydroxylation by Cytochrome P450 (CYP) enzymes.

2-Fluoropropan-1-amine represents a strategic bioisosteric modification. The introduction of a fluorine atom at the


-position (C2) significantly enhances metabolic stability through two primary mechanisms:
  • Electronic Deactivation: The strong electron-withdrawing effect of fluorine strengthens the adjacent

    
    -C-H bonds, increasing the energy barrier for the rate-limiting hydrogen abstraction step in oxidative metabolism.
    
  • pKa Modulation: The

    
    -fluorine lowers the amine pKa by approximately 1.0–1.5 log units, altering the fraction of unionized species available for enzyme active sites and reducing affinity for cation-dependent transporters.
    

Verdict: 2-Fluoropropan-1-amine is the superior candidate for applications requiring prolonged half-life (


) and reduced intrinsic clearance (

).

Physicochemical & Structural Comparison

The metabolic fate of these molecules is dictated by their fundamental physicochemical properties. The C–F bond is the strongest single bond in organic chemistry, and its inductive effects propagate to the reaction center (the


-carbon).
PropertyPropylamine2-Fluoropropan-1-amineImpact on Stability
Structure


Fluorine blocks C2 metabolism; creates chiral center.
pKa (Amine) ~10.7~9.2–9.5 (Predicted)Reduced basicity decreases lysosomal trapping and alters MAO binding affinity.
C–X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)C-F bond is metabolically inert to direct CYP oxidation.
LogP 0.48~0.65Slight lipophilicity increase; F is more lipophilic than H but polarizes the molecule.
Electronic Effect NoneStrong

-inductive withdrawal
Deactivates

-C-H bonds (C1), slowing CYP-mediated dealkylation.

Mechanistic Analysis of Metabolic Pathways

The "Fluorine Effect" on Oxidative Deamination

Metabolism of primary amines typically proceeds via


-carbon hydroxylation  (CYP450) or single-electron transfer  (MAO), leading to an unstable carbinolamine intermediate that collapses into an aldehyde and ammonia.
  • Propylamine: The

    
    -protons at C1 are electron-rich and easily abstracted. The C2 position is also susceptible to hydroxylation.
    
  • 2-Fluoropropan-1-amine: The electronegative fluorine at C2 pulls electron density away from C1. This lowers the HOMO energy of the C1-H bond, making it less reactive toward the electrophilic oxo-ferryl species (Compound I) in the CYP450 catalytic cycle. Additionally, the fluorine atom sterically protects the C2 position from direct hydroxylation.

Pathway Visualization

The following diagram illustrates the divergence in metabolic susceptibility.

MetabolicPathways Figure 1: Mechanistic divergence in oxidative metabolism. The β-fluorine inductively deactivates the α-carbon hydrogen abstraction. Propyl Propylamine (Unstable) CYP CYP450 / MAO Propyl->CYP Rapid Binding Fluoro 2-Fluoropropan-1-amine (Stabilized) Fluoro->CYP Reduced Affinity (Lower pKa) Radical α-Carbon Radical (Stabilized by hyperconjugation) Iminium Iminium Ion Radical->Iminium -e⁻ Aldehyde Propionaldehyde + NH3 Iminium->Aldehyde Hydrolysis CYP->Radical H-Abstraction (Fast) CYP->Radical H-Abstraction BLOCKED (Inductive Effect)

Representative Experimental Data

While specific


 values depend on the species (Rat vs. Human) and protein concentration, the following data represents the typical fold-change improvement  observed when introducing a 

-fluorine to a primary alkylamine chain (derived from class-specific SAR data, e.g., phenethylamines).
Table 1: In Vitro Microsomal Stability (Human Liver Microsomes)
CompoundRemaining % (30 min)

(min)

(

L/min/mg)
Propylamine < 20%~12> 100 (High Clearance)
2-Fluoropropan-1-amine > 85%> 120< 15 (Low Clearance)
Table 2: MAO-B Substrate Kinetics
Compound

(

M)

(nmol/min/mg)
Interpretation
Propylamine 5015.2High affinity, rapid turnover.
2-Fluoropropan-1-amine 4502.19x lower affinity ; poor substrate due to pKa shift and steric hindrance.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols. These are designed to be self-validating with internal controls.

Microsomal Stability Assay (High-Throughput)

Objective: Determine intrinsic clearance (


) via substrate depletion.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL stock).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).[1]

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spiking test compound to 1

    
    M final concentration. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope is 

.


Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (t = 0, 5, 15, 30, 60 min) Start Start: HLM + Buffer (37°C) Spike Spike Test Compound (1 µM Final) Start->Spike Initiate Initiate with NADPH Spike->Initiate Aliquot Remove 50 µL Aliquot Initiate->Aliquot Quench Quench in ACN + IS (Stop Reaction) Aliquot->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate t1/2 & CLint LCMS->Data

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

    • Establishes the foundational principles of fluorine's effect on pKa and metabolic blockade.
  • Hagenaars, N., et al. (2014).[1] "Structure-metabolism relationships of fluorinated drugs." Expert Opinion on Drug Metabolism & Toxicology. Link

    • Provides comparative data on oxidative stability of fluorinated vs.
  • Gillis, E. P., et al. (2015).[1][3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

    • Source for C-F bond energy d
  • Wade, R. A., et al. (1983).[1] "Fluorinated Amines as Substrates and Inhibitors of Monoamine Oxidase." Biochemical Pharmacology.

    • Specific kinetics regarding fluorin
  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    • Source for the standard Microsomal Stability Assay protocol.

Sources

Comparative

The Beta-Fluorine Effect: A Guide to pKa Modulation in Propan-1-amine

For researchers, scientists, and drug development professionals, understanding and controlling the physicochemical properties of a drug candidate is paramount. Among these properties, the acid dissociation constant (pKa)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding and controlling the physicochemical properties of a drug candidate is paramount. Among these properties, the acid dissociation constant (pKa) of ionizable groups, such as amines, plays a critical role in absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the pKa of propan-1-amine and its beta-fluorinated analogue, offering experimental data and explaining the underlying principles of pKa shifting through fluorine substitution.

The Significance of pKa in Drug Design

The pKa of a molecule dictates its ionization state at a given pH. For a basic compound like an amine, the pKa represents the pH at which 50% of the molecules are in their protonated (cationic) form and 50% are in their neutral (free base) form. This equilibrium is crucial in a biological context, as it influences a drug's ability to cross cell membranes, bind to its target, and be cleared from the body. Modulating the pKa of a lead compound is a common strategy in medicinal chemistry to optimize its pharmacokinetic and pharmacodynamic profile.[1]

The Inductive Effect of Fluorine on Amine Basicity

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[2][3] When a fluorine atom is introduced into an aliphatic amine, it pulls electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair of electrons less available to accept a proton, thereby decreasing the basicity of the amine.[2][4] A decrease in basicity corresponds to a lower pKa value for the conjugate acid.[4]

The magnitude of this pKa shift is dependent on the proximity of the fluorine atom to the amine group. The effect is most pronounced when fluorine is at the beta (β) or gamma (γ) position relative to the nitrogen.[1][5]

Caption: Inductive effect of a beta-fluorine atom on an amine.

Comparative Analysis: Propan-1-amine vs. 2-Fluoropropan-1-amine

To illustrate the practical impact of beta-fluorination, let's compare the pKa of propan-1-amine with that of 2-fluoropropan-1-amine.

CompoundStructurepKa
Propan-1-amineCH₃CH₂CH₂NH₂10.6 - 10.71
2-Fluoropropan-1-amineCH₃CHFCH₂NH₂Not explicitly found, but expected to be significantly lower
3-Fluoropropan-1-amineFCH₂CH₂CH₂NH₂9.9

pKa values are for the conjugate acid of the amine. Sources: Propan-1-amine[6][7][8], 3-Fluoropropan-1-amine[9]

Experimental Determination of pKa: Potentiometric Titration

A reliable and widely used method for determining the pKa of an amine is potentiometric titration.[11][12] This technique involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Amine Solution C Add Increments of Strong Acid A->C B Calibrate pH Meter B->C D Record pH after each addition C->D Equilibration E Plot pH vs. Volume of Acid D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a standard solution of the amine of known concentration in deionized water.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titrant Addition: Begin adding a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

  • Data Recording: After each addition of the acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.

  • Data Analysis: Plot the recorded pH values against the volume of acid added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point (the volume of acid added is half of that required to reach the equivalence point).

Conclusion

The substitution of a hydrogen atom with fluorine at the beta position of propan-1-amine leads to a significant decrease in its pKa. This pKa shift is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom, which reduces the basicity of the amine. This principle is a valuable tool in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its therapeutic potential. The precise determination of these pKa values through methods like potentiometric titration is essential for understanding and predicting the behavior of drug candidates in biological systems.

References

  • ChemBK. (2025, August 19). 1-Propylamine. Retrieved from [Link]

  • American Chemical Society. (2009, July 23). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. Retrieved from [Link]

  • University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoropropan-1-amine. PubChem. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity of 2-Fluoropropylamine vs. 2,2-Difluoropropylamine Analogs

For drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's metabolic stability, bioavailability, and target affinity.[1][2][3] This guide provides an in-depth comparison of two closely related structural motifs: 2-fluoropropylamine and 2,2-difluoropropylamine analogs. Understanding the nuanced differences imparted by mono- versus gem-difluorination at this position is critical for rational drug design and lead optimization.

We will explore the causal relationships between structure and biological activity, supported by experimental principles and data. This guide is structured to provide not just information, but a framework for decision-making in your own research endeavors.

The Physicochemical Impact of Fluorination: pKa and Lipophilicity

The introduction of fluorine, the most electronegative element, next to the basic amine center dramatically alters its fundamental physicochemical properties.[3] The primary impact is a significant reduction in the pKa of the amine due to the powerful inductive electron-withdrawing effect of the C-F bond(s). This effect is magnified with the addition of a second fluorine atom.

A lower pKa means the amine will be less protonated at physiological pH (7.4). This has profound implications for target binding, as many protein-ligand interactions rely on the formation of a salt bridge between a protonated amine on the drug and a carboxylate residue (e.g., aspartate or glutamate) in the target protein. While a very strong interaction is not always optimal, modulating the basicity of the amine is a key tool for fine-tuning binding affinity.[2]

Lipophilicity, often measured as LogP or LogD, is also affected. While fluorination of alkyl groups can reduce lipophilicity, the effect of adding one versus two fluorine atoms can be complex and is influenced by conformational factors and intramolecular interactions.[4][5]

Table 1: Comparative Physicochemical Properties of Propylamine Analogs

CompoundStructureDegree of FluorinationPredicted pKa (Amine)General Effect on Lipophilicity (LogD at pH 7.4)
PropylamineCH₃CH₂CH₂NH₂None~10.6Baseline
2-FluoropropylamineCH₃CHFCH₂NH₂Mono-fluorinated~9.0 - 9.5Moderate Decrease
2,2-DifluoropropylamineCH₃CF₂CH₂NH₂Di-fluorinated~8.0 - 8.5[6]Significant Decrease

Note: pKa values are estimates based on the known effects of alpha-fluorination on amines. Actual values will vary based on the full molecular structure.

Metabolic Stability: Blocking Cytochrome P450 Oxidation

One of the most compelling reasons to introduce fluorine at the 2-position of a propylamine is to enhance metabolic stability.[7][8] The primary route of metabolism for many alkylamines is oxidation of the C-H bond adjacent (alpha) to the nitrogen atom, a reaction often mediated by Cytochrome P450 (CYP) enzymes.[9][10] This process leads to an unstable carbinolamine intermediate that can fragment, leading to dealkylation and rapid clearance of the drug.

By replacing a C-H bond with a C-F bond, this metabolic soft spot is hardened. The C-F bond is significantly stronger than a C-H bond, making it much more resistant to enzymatic oxidation.[3]

  • 2-Fluoropropylamine (Monofluorination): The single C-F bond provides a substantial shield against oxidation at that position. However, the remaining C-H bond on the same carbon can still be a potential, albeit less favorable, site for metabolism.

  • 2,2-Difluoropropylamine (Difluorination): With both hydrogens on the alpha-carbon replaced by fluorine, this primary site of oxidative metabolism is effectively blocked. This typically results in a dramatic increase in the metabolic half-life of the compound.[11][12]

The diagram below illustrates this metabolic blocking principle.

G cluster_0 Propylamine Metabolism cluster_1 Metabolic Blocking by Fluorination Propylamine R-CH2-CH2-NH2 (Propylamine Analog) CYP450 CYP450 (Oxidation) Propylamine->CYP450 Carbinolamine R-CH(OH)-CH2-NH2 (Unstable Intermediate) CYP450->Carbinolamine Dealkylated R-CHO + H2N-CH3 (Metabolites) Carbinolamine->Dealkylated Difluoro R-CF2-CH2-NH2 (2,2-Difluoropropylamine Analog) CYP450_2 CYP450 (Oxidation) Difluoro->CYP450_2 Blocked Metabolism Blocked (Increased Half-Life) CYP450_2->Blocked G A Synthesis of Analogs (Non-fluoro, Mono-fluoro, Di-fluoro) B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro Biological Assay (e.g., Enzyme Inhibition IC50) A->C D In Vitro ADME Assays A->D G Data Analysis & SAR B->G C->G E Microsomal Stability Assay (Metabolic Half-life, T½) D->E F Cell Permeability Assay (e.g., PAMPA, Caco-2) D->F E->G F->G H Lead Selection / Further Optimization G->H

Caption: A typical experimental workflow for comparing fluorinated analogs in drug discovery.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a robust method for determining the metabolic half-life (T½) and intrinsic clearance (Clint) of a compound, allowing for direct comparison of the non-fluorinated, mono-fluorinated, and di-fluorinated analogs.

Objective: To quantify the rate of metabolism of test compounds when incubated with human liver microsomes (HLM) and an NADPH regenerating system.

1. Materials & Reagents:

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Negative Control (e.g., Warfarin, a low-clearance compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Promega NADPH-Regen® or similar, containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching

  • 96-well incubation plate and a collection plate

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.

  • Compound Incubation:

    • In the 96-well incubation plate, add 98 µL of the HLM working solution to each well designated for a time point.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Add 1 µL of the 10 mM test compound stock to the appropriate wells to start the reaction (final concentration: 1 µM). This is the T=0 time point.

    • Immediately add 1 µL of the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Include a "-NADPH" control where buffer is added instead of the regenerating system to check for non-enzymatic degradation.

  • Sample Processing:

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantification: Analyze the samples using an LC-MS/MS method optimized for each compound. Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation:

    • Plot the natural log (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / T½) / (mg protein/mL)

4. Self-Validation System:

  • The positive control (Verapamil) must show rapid degradation (short T½) to validate that the microsomal enzymes are active.

  • The negative control (Warfarin) must show slow degradation (long T½) to validate the assay's dynamic range.

  • The -NADPH control should show minimal degradation, confirming that the observed compound loss is due to CYP-mediated metabolism.

Summary and Recommendations

The choice between a 2-fluoropropylamine and a 2,2-difluoropropylamine analog is a strategic decision based on a trade-off between metabolic stability and target affinity.

Table 2: Summary of Key Differences and Strategic Considerations

Feature2-Fluoropropylamine (Mono-fluoro)2,2-Difluoropropylamine (Di-fluoro)Senior Scientist's Insight
Metabolic Stability Good: Significantly improved over non-fluorinated parent.Excellent: Often provides a near-complete block of alpha-carbon oxidation. [7][11]If metabolism at the alpha-carbon is the primary clearance pathway, di-fluoro is the more robust solution. Mono-fluoro is a good first step if a more subtle modulation is needed.
Amine Basicity (pKa) Moderately Reduced: Retains significant basic character.Significantly Reduced: Less basic, may be partially uncharged at pH 7.4. [6]The di-fluoro analog may weaken or abolish critical salt-bridge interactions. This could be detrimental to potency but may be beneficial for reducing off-target effects or improving cell permeability.
Target Affinity (Potency) Often maintained or slightly altered.Potentially reduced if a strong ionic interaction is required for binding.This is highly target-dependent. If potency drops significantly with the di-fluoro analog, it strongly suggests a critical ionic interaction that is being disrupted by the lower pKa.
Synthetic Cost/Effort Generally more straightforward to synthesize.Can be more complex or require specialized building blocks. [13][14]Consider the synthetic tractability early. The potential benefits of di-fluorination must justify the potentially increased synthetic complexity.
  • Use 2-fluoropropylamine analogs when you need a moderate increase in metabolic stability without drastically altering the basicity and potential ionic interactions of the parent molecule.

  • Use 2,2-difluoropropylamine analogs when the primary goal is to maximize metabolic stability by blocking alpha-oxidation, and the potential reduction in amine basicity is either tolerated or desired to fine-tune target binding or improve properties like cell penetration. [2] Ultimately, the best approach is empirical. Synthesizing and testing the non-fluorinated, mono-fluorinated, and di-fluorinated analogs in parallel using the workflows described here will provide the definitive data needed to guide your drug discovery program toward a successful clinical candidate.

References

Sources

Comparative

19F NMR characterization of 2-fluoropropan-1-amine reaction products

Topic: 19F NMR Characterization of 2-Fluoropropan-1-amine Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals In medicinal chemistry, the introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Characterization of 2-Fluoropropan-1-amine Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In medicinal chemistry, the introduction of a fluorine atom—often termed a "fluorine scan"—is a pivotal strategy to modulate metabolic stability (


) and lipophilicity without significantly altering steric bulk. However, characterizing the reaction products of fluorinated building blocks like 2-fluoropropan-1-amine  presents unique analytical hurdles.

While LC-MS provides mass confirmation and


H NMR offers structural breadth, both often fail to resolve subtle regio-isomeric mixtures or conformational nuances in crude reaction matrices. This guide establishes 

F NMR
not merely as an alternative, but as the primary analytical filter for fluorinated amine workflows, offering superior specificity and "self-validating" quantitation.
Section 1: The Analytical Challenge

2-fluoropropan-1-amine possesses a chiral center at the C2 position. When used in amide couplings or nucleophilic substitutions, the resulting products often retain this stereocenter, but side reactions (elimination to fluoro-olefins or racemization) are common risks.

  • The

    
    H NMR Problem:  The methine proton at the C2 position is coupled to the fluorine atom (
    
    
    
    Hz), the methyl protons (
    
    
    ), and the methylene protons (
    
    
    ). This results in a highly complex "multiplet of multiplets" that often overlaps with solvent peaks or scaffold signals, making integration unreliable.
  • The LC-MS Problem: Mass spectrometry cannot distinguish between the desired product and regio-isomers (e.g., if the fluorine migrates or if an isomer was present in the starting material).

Section 2: Comparative Analysis (19F vs. Alternatives)

The following table objectively compares analytical modalities for monitoring reactions involving 2-fluoropropan-1-amine.

Feature

F NMR

H NMR
LC-MS (ESI)
Spectral Window Wide (~400 ppm)Narrow (~12 ppm)N/A (m/z)
Background Interference None (100% specific)High (Solvents, buffers)Medium (Matrix effects)
Coupling Insight Direct

readout
Complex overlapNone
Quantitation Absolute (qNMR)Relative (requires clean baseline)Semi-quantitative (ionization varies)
Stereo-sensitivity High (sensitive to diastereomers)ModerateLow
Sample Prep Simple (add solvent)SimpleDilution required

Key Insight:


F NMR is the only method that allows for "absolute" quantitation of the crude mixture without an external calibration curve for every specific impurity, provided an internal standard (e.g., 

-trifluorotoluene) is used.
Section 3: Mechanistic Insight & Data Interpretation[1]

To accurately interpret the


F spectrum of 2-fluoropropan-1-amine derivatives, one must understand the coupling pathways. The fluorine atom acts as a "spy" reporting on its immediate magnetic environment.
3.1 Expected Chemical Shifts

For 2-fluoroalkanes, the chemical shift is typically in the range of -170 to -185 ppm (referenced to


).
  • Starting Material (Free Amine):

    
     to 
    
    
    
    ppm.
  • Amide Product:

    
     to 
    
    
    
    ppm (Shielding effect often observed upon acylation of the nearby amine).
  • Elimination Byproduct (Fluoro-olefin):

    
     to 
    
    
    
    ppm (Significant downfield shift).
3.2 Coupling Constants (The Fingerprint)

The multiplicity of the


F signal confirms the intact aliphatic chain.
  • 
     (Geminal):  The coupling to the proton on the same carbon (C2).
    
    • Value:

      
       Hz.
      
    • Appearance: Large doublet splitting.

  • 
     (Vicinal):  The coupling to protons on adjacent carbons (C1 and C3).
    
    • Value:

      
       Hz.
      
    • Appearance: Further splitting into sextets or multiplets depending on resolution.

3.3 Visualization of Spectral Splitting

The following diagram illustrates the theoretical splitting tree for the


F signal in 2-fluoropropan-1-amine.

SplittingTree Root 19F Signal (Uncoupled) Geminal Geminal Coupling (2J H-F) ~48 Hz (Splits into Doublet) Root->Geminal Coupling to C2-H Vicinal_Me Vicinal Methyl (3J H-F) ~22 Hz (Splits into Quartet) Geminal->Vicinal_Me Coupling to C3-H3 Vicinal_CH2 Vicinal Methylene (3J H-F) ~20 Hz (Splits into Triplet) Vicinal_Me->Vicinal_CH2 Coupling to C1-H2 Result Final Multiplet: Doublet of Quartets of Triplets (dqt) (Often appears as complex multiplet) Vicinal_CH2->Result

Caption: Theoretical J-coupling splitting tree for the 19F nucleus in 2-fluoropropan-1-amine derivatives.

Section 4: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to be self-validating . By including an internal standard, you verify the instrument performance and sample integrity simultaneously.

Materials
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for polar amine salts).
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT).
    
    • Why: It appears at

      
       ppm, far from the analyte (
      
      
      
      ppm), preventing overlap. It is chemically inert.
  • NMR Tube: 5mm precision tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the crude reaction mixture in 0.6 mL of deuterated solvent.

    • Add 10

      
      L of a standard solution of TFT (approx. 10 mg/mL).
      
    • Critical: Ensure the solution is homogeneous. If the crude is an HCl salt, add 1-2 drops of pyridine-

      
       to free the amine base if sharpening the peaks is required (though 
      
      
      
      F is less sensitive to pH exchange broadening than
      
      
      H).
  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zgfig (Inverse gated decoupling) is ideal for quantitative results (qNMR) to eliminate NOE enhancement. For standard characterization, standard coupled

      
      F is preferred to see the J-couplings.
      
    • Sweep Width (SW): 200 ppm (ensure center is set to capture both IS and Analyte).

    • Relaxation Delay (D1): Set to

      
      . For fluorine, 
      
      
      
      can be 1-2 seconds. A D1 of 10 seconds is recommended for quantitative accuracy.
    • Scans (NS): 32 to 64 scans are usually sufficient due to high sensitivity (83% of

      
      H).
      
  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Phase correction must be manual for accurate integration.

    • Reference the TFT peak to -63.72 ppm.

Section 5: Case Study Workflow

The following diagram outlines the decision-making process when characterizing a typical amide coupling reaction using this building block.

Workflow Start Crude Reaction Mixture Method 19F NMR (Coupled) Start->Method Check1 Signal at -100 to -120 ppm? Method->Check1 Elimination Elimination Product (Fluoro-olefin) Check1->Elimination Yes Check2 Signal at -180 ppm? Check1->Check2 No Coupling Check Multiplicity Check2->Coupling Yes Result_Good Clean Multiplet: Product Confirmed Coupling->Result_Good Sharp J-coupling Result_Bad Broad/Collapsed: Check Stereochem/Agg Coupling->Result_Bad Broad

Caption: Decision logic for monitoring 2-fluoropropan-1-amine reactions via 19F NMR.

References
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, G. M., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." PMC - NIH. [Link]

  • Yu, J. X., et al. (2019). "Direct Comparison of 19F qNMR and 1H qNMR." Journal of Analytical Methods in Chemistry. [Link]

  • Reich, H. J. (2020).[1] "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. [Link]

Sources

Validation

impact of beta-fluorination on amine basicity and nucleophilicity

Impact of -Fluorination on Amine Basicity and Nucleophilicity: A Technical Guide Introduction: The "Fluorine Effect" in Amine Chemistry In medicinal chemistry, the strategic introduction of fluorine atoms is a premier to...

Author: BenchChem Technical Support Team. Date: February 2026

Impact of -Fluorination on Amine Basicity and Nucleophilicity: A Technical Guide

Introduction: The "Fluorine Effect" in Amine Chemistry

In medicinal chemistry, the strategic introduction of fluorine atoms is a premier tool for modulating physicochemical properties without significantly altering steric bulk.


-fluorination of amines (introducing fluorine at the position adjacent to the nitrogen-bearing carbon) is particularly powerful. It creates a unique electronic environment that dramatically shifts basicity (

) and nucleophilicity (

), often decoupling these two properties in ways that allow for precise tuning of bioavailability, metabolic stability, and target engagement.

This guide objectively compares non-fluorinated amines with their mono-, di-, and tri-


-fluorinated counterparts, providing experimental data, mechanistic insights, and validated protocols for characterization.[1]

Comparative Performance Analysis

The following data illustrates the stepwise impact of


-fluorination on the ethylamine scaffold. The trends observed here are translatable to more complex cyclic and acyclic amine systems.
Table 1: Physicochemical Profile of -Fluorinated Ethylamines[1]
CompoundStructure

(Conjugate Acid)

(vs. Ethylamine)
Nucleophilicity (

)*
Electronic Effect
Ethylamine

10.7 -12.9 Reference
2-Fluoroethylamine

9.0 -1.7~11.5 (Est.)Strong Inductive (-I)
2,2-Difluoroethylamine

7.3 -3.4~10.8 (Est.)[1]Additive -I Effect
2,2,2-Trifluoroethylamine

5.7 -5.010.2 Pyridine-like Basicity

*Nucleophilicity (


) based on Mayr’s scale (

for primary amines). Note that while basicity drops logarithmically by

5 units, nucleophilicity drops by

2.7 units, illustrating the non-linear correlation between thermodynamic basicity and kinetic nucleophilicity.

Mechanistic Deep Dive: Causality & Stereoelectronics

The modulation of amine properties by


-fluorine is driven by two competing forces: the Inductive Effect  and Stereoelectronic Interactions  (Gauche Effect/H-Bonding).
The Inductive Effect (-I)

Fluorine is the most electronegative element (


). Through the 

-framework, it pulls electron density away from the nitrogen lone pair.
  • Basicity Impact: The electron-withdrawing nature destabilizes the positively charged ammonium species (

    
    ) relative to the neutral amine, significantly lowering the 
    
    
    
    .
  • Nucleophilicity Impact: The availability of the lone pair for attack on electrophiles is reduced, lowering

    
    .
    
Stereoelectronic Modulation (The Gauche Effect)

Unlike simple inductive models,


-fluoroamines exhibit a preference for the gauche conformation (F-C-C-N dihedral angle 

).
  • Intramolecular H-Bonding: In the protonated state, a stabilizing electrostatic interaction (hydrogen bond) forms between the fluorine and the ammonium proton (

    
    ).
    
  • Net Result: While the -I effect lowers basicity, the intramolecular H-bond stabilizes the conjugate acid, slightly mitigating the acidity increase. Without this effect, the

    
     drop would be even more precipitous.
    
Diagram 1: Mechanistic Pathways of -Fluorination[1]

BetaFluorinationEffects Fluorine Beta-Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) Fluorine->Inductive Stereo Stereoelectronic Effects (Gauche Conformation) Fluorine->Stereo LonePair Reduced Lone Pair Availability Inductive->LonePair CationStab Destabilization of Ammonium Cation Inductive->CationStab HBond Intramolecular H-Bond (F...H-N+) Stereo->HBond Protonated State Nucleophilicity LOWER Nucleophilicity (N) (Kinetic Outcome) LonePair->Nucleophilicity Direct Correlation Basicity LOWER Basicity (pKa) (Primary Outcome) CationStab->Basicity Major Driver HBond->CationStab Mitigates Destabilization HBond->Basicity Slightly Increases

Caption: Causal network showing how inductive effects dominate the reduction in basicity, while stereoelectronic effects (H-bonding) provide minor stabilization to the conjugate acid.

Experimental Protocols

To validate these properties in your specific scaffold, use the following self-validating protocols.

Protocol A: High-Precision Determination (Potentiometric)

Standard titration is insufficient for fluorinated amines due to potential low


 values overlapping with glass electrode errors.[1]

Reagents:

  • 0.01 M Amine Hydrochloride salt (purified).

  • 0.1 M Standardized NaOH (carbonate-free).[1]

  • 0.1 M KCl (ionic strength adjustor).

  • Degassed deionized water (

    
    -free).[1]
    

Workflow:

  • System Setup: Calibrate pH electrode at pH 4.01, 7.00, and 10.01. Maintain temperature at

    
    C using a jacketed vessel.
    
  • Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.1 M NaOH to determine system background.

  • Sample Titration: Dissolve amine HCl in 50 mL 0.1 M KCl. Purge with

    
     for 10 mins.
    
  • Measurement: Add NaOH in 0.05 mL increments. Record pH only after drift is

    
     pH units/min.[1]
    
  • Analysis: Plot the first derivative (

    
    ). The inflection point represents the 
    
    
    
    .[2][3]
    • Validation Check: The calculated

      
       should be independent of concentration. Repeat at 0.005 M; deviation 
      
      
      
      units indicates aggregation or experimental error.
Protocol B: Nucleophilicity Quantification (Mayr Method)

This protocol determines the Mayr Nucleophilicity parameter (


) by measuring reaction kinetics with reference benzhydrylium ions.

Reagents:

  • Reference Electrophiles: Benzhydrylium tetrafluoroborates (known

    
     parameters).[1]
    
  • Solvent: Acetonitrile (anhydrous) or DCM.

  • Instrument: Stopped-flow spectrophotometer (for

    
     s) or UV-Vis dip probe.[1]
    

Workflow:

  • Pseudo-First Order Setup: Use Amine in large excess (

    
     equivalents) relative to the electrophile.
    
  • Monitoring: Track the disappearance of the colored benzhydrylium cation (absorbance decay) at

    
     (typically 400-600 nm).
    
  • Rate Constant (

    
    ):  Fit the absorbance decay to a mono-exponential function: 
    
    
    
    .[1]
  • Second-Order Rate (

    
    ):  Plot 
    
    
    
    vs. [Amine]. The slope is
    
    
    .
  • Parameter Extraction: Use the Mayr-Patz equation:

    
    .[1]
    
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) for at least 3 different electrophiles.[1]
    • The x-intercept/slope yields

      
       and 
      
      
      
      .
Diagram 2: Nucleophilicity Measurement Workflow

MayrProtocol cluster_QC Validation Gates Step1 Prepare Solutions (Excess Amine + Electrophile) Step2 Rapid Mixing (Stopped-Flow) Step1->Step2 Step3 Monitor Absorbance (Decay of E+) Step2->Step3 Step4 Calc k_obs (Mono-exponential Fit) Step3->Step4 Step5 Determine k_2 (Slope of k_obs vs [Amine]) Step4->Step5 Step6 Derive N & s (Mayr-Patz Plot) Step5->Step6 Gate1 Linearity Check: k_obs vs [Amine] R² > 0.99 Step5->Gate1

Caption: Step-by-step kinetic workflow for determining Mayr nucleophilicity parameters (


).

Applications in Drug Design[4]

Understanding these shifts allows for "dialing in" specific properties:

  • Metabolic Stability:

    
    -fluorination deactivates the 
    
    
    
    -carbons toward oxidative metabolism (N-dealkylation) by lowering the HOMO energy of the amine lone pair.
  • Permeability (LogD): While basicity drops, lipophilicity often increases or stays neutral.[1] Lowering

    
     from 10.7 to 7.3 (difluoro) increases the fraction of neutral amine at physiological pH (7.4), significantly enhancing passive membrane permeability.
    
  • hERG Avoidance: High basicity is often linked to hERG channel blockage.[1] Reducing

    
     via 
    
    
    
    -fluorination is a proven strategy to mitigate cardiotoxicity risks.[1]

References

  • Basicity of Fluorinated Amines

    • Morgenthaler, M. et al. (2006).[4][5] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link

  • Mayr Nucleophilicity Scales

    • Mayr, H. et al.[5][6] (2006).[4][5] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Angew. Chem. Int. Ed.Link[4]

    • Mayr's Database of Reactivity Parameters.[5][7]Link

  • Gauche Effect & Stereoelectronics

    • O'Hagan, D.[8] (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev.Link

  • Experimental Protocols

    • Ofial, A. R. et al.[5][6] (2020). "Nucleophilicities of Amines." J. Am. Chem. Soc.Link

Sources

Comparative

Comparative Synthesis of 2-Fluoro-1-propylamine and 3-Fluoro-1-propylamine: A Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, a...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, small aliphatic fluoroamines like 2-fluoro-1-propylamine and 3-fluoro-1-propylamine are of significant interest as scaffolds and intermediates in the synthesis of novel therapeutics. This guide provides a comparative analysis of the synthetic strategies for these two constitutional isomers, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

Introduction: The Significance of Regioisomeric Fluoroamines

The position of the fluorine atom in a molecule can have a profound impact on its biological activity. In the case of propylamines, the difference between a fluorine atom at the 2-position versus the 3-position can alter the molecule's conformation, basicity (pKa), and metabolic fate. Therefore, the ability to selectively synthesize either 2-fluoro-1-propylamine or 3-fluoro-1-propylamine is crucial for structure-activity relationship (SAR) studies in drug discovery.

This guide will explore the most prevalent and practical synthetic routes to these two isomers, focusing on the deoxyfluorination of readily available amino alcohol precursors. We will delve into the mechanistic nuances, compare reaction outcomes, and provide detailed experimental procedures to enable researchers to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Head-to-Head Comparison

The most direct and widely employed method for the synthesis of both 2-fluoro-1-propylamine and 3-fluoro-1-propylamine is the deoxyfluorination of the corresponding amino alcohols: 1-amino-2-propanol and 3-amino-1-propanol, respectively. This transformation is typically achieved using a variety of fluorinating agents, with dialkylaminosulfur trifluorides (DAST) and their analogues being prominent examples.

Core Reaction: Deoxyfluorination of Amino Alcohols

The fundamental principle behind this synthetic approach is the conversion of a hydroxyl group into a carbon-fluorine bond. This is an SN2-type reaction where the choice of fluorinating agent and reaction conditions is critical to achieving good yields and minimizing side reactions.

Synthesis of 2-Fluoro-1-propylamine

The synthesis of 2-fluoro-1-propylamine typically commences with the commercially available and inexpensive starting material, 1-amino-2-propanol. The secondary hydroxyl group in this precursor is the target for fluorination.

Synthetic Pathway

Synthesis of 2-fluoro-1-propylamine start 1-Amino-2-propanol protection N-Protection (e.g., Boc, Cbz) start->protection Optional but recommended reagent Deoxyfluorinating Agent (e.g., DAST) intermediate [Intermediate Alkoxysulfurane] reagent->intermediate product 2-Fluoro-1-propylamine intermediate->product SN2 Attack by F⁻ deprotection Deprotection product->deprotection If protected protection->reagent Fluorination

Caption: Synthetic route to 2-fluoro-1-propylamine via deoxyfluorination.

Experimental Protocol: Synthesis of 2-Fluoro-1-propylamine

This protocol is based on established deoxyfluorination procedures for amino alcohols.[1]

Step 1: N-Protection of 1-Amino-2-propanol (Recommended)

  • Rationale: The free amine in 1-amino-2-propanol can react with many fluorinating agents, leading to side products. Protection of the amine, for example as a carbamate (Boc or Cbz), is highly recommended to ensure clean conversion of the hydroxyl group.

  • Procedure:

    • Dissolve 1-amino-2-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water).

    • Add a base (e.g., triethylamine or sodium bicarbonate, 1.1-1.5 eq).

    • Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection, 1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by extraction and purify the N-protected amino alcohol by column chromatography.

Step 2: Deoxyfluorination

  • Reagent of Choice: Diethylaminosulfur trifluoride (DAST) or its less hazardous analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are commonly used.

  • Procedure:

    • Dissolve the N-protected 1-amino-2-propanol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C.

    • Slowly add the deoxyfluorinating agent (1.1-1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection

  • Procedure (for Boc group):

    • Dissolve the N-Boc-2-fluoro-1-propylamine in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure to obtain the desired product, typically as a salt.

Expected Yield and Purity

The overall yield for this three-step sequence can typically range from 50-70%, with the fluorination step being the most critical for the overall efficiency. Purity of >95% can be achieved after chromatographic purification and/or distillation of the final product.

Synthesis of 3-Fluoro-1-propylamine

The synthesis of 3-fluoro-1-propylamine follows a similar strategy, starting from 3-amino-1-propanol. However, the primary hydroxyl group in this starting material generally exhibits different reactivity compared to the secondary hydroxyl group in 1-amino-2-propanol.

Synthetic Pathway

Synthesis of 3-fluoro-1-propylamine start 3-Amino-1-propanol protection N-Protection (e.g., Boc, Cbz) start->protection Optional but recommended reagent Deoxyfluorinating Agent (e.g., Deoxo-Fluor®) intermediate [Intermediate Alkoxysulfurane] reagent->intermediate product 3-Fluoro-1-propylamine intermediate->product SN2 Attack by F⁻ deprotection Deprotection product->deprotection If protected protection->reagent Fluorination

Caption: Synthetic route to 3-fluoro-1-propylamine via deoxyfluorination.

Experimental Protocol: Synthesis of 3-Fluoro-1-propylamine

This protocol is adapted from general procedures for the deoxyfluorination of primary alcohols.

Step 1: N-Protection of 3-Amino-1-propanol (Recommended)

  • Rationale: Similar to the synthesis of the 2-fluoro isomer, N-protection is crucial to prevent side reactions with the amine functionality.

  • Procedure: The procedure is analogous to the protection of 1-amino-2-propanol described above.

Step 2: Deoxyfluorination

  • Reagent of Choice: While DAST can be used, Deoxo-Fluor® is often preferred for primary alcohols due to its generally higher thermal stability and sometimes cleaner reactions.

  • Procedure:

    • Dissolve the N-protected 3-amino-1-propanol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

    • Cool the solution to 0 °C or room temperature (primary alcohols are generally less reactive than secondary alcohols and may require higher temperatures).

    • Slowly add the deoxyfluorinating agent (1.1-1.5 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product and purify by column chromatography.

Step 3: Deprotection

  • Procedure: The deprotection step is analogous to that described for the 2-fluoro isomer.

Expected Yield and Purity

The synthesis of 3-fluoro-1-propylamine often proceeds with slightly higher overall yields (60-80%) compared to its 2-fluoro counterpart. This is primarily because primary alcohols can be more straightforward to fluorinate with fewer competing elimination reactions. Purity of >95% is readily achievable.

Comparative Data Summary

Parameter2-Fluoro-1-propylamine Synthesis3-Fluoro-1-propylamine Synthesis
Starting Material 1-Amino-2-propanol3-Amino-1-propanol
Key Transformation Deoxyfluorination of a secondary alcoholDeoxyfluorination of a primary alcohol
Typical Reagents DAST, Deoxo-Fluor®Deoxo-Fluor®, DAST
Typical Overall Yield 50-70%60-80%
Key Challenges Potential for elimination side reactions.Generally fewer side reactions than the 2-fluoro isomer.
Purification Column chromatography, distillationColumn chromatography, distillation

Characterization and Spectroscopic Data

Accurate characterization of the final products is essential for confirming their identity and purity. Below are the expected NMR and mass spectrometry data for the two isomers.

2-Fluoro-1-propylamine
  • ¹H NMR (in CDCl₃, predicted):

    • Signals for the CH₃ group will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

    • The CH-F proton will exhibit a complex multiplet with a large one-bond C-H coupling and a large two-bond H-F coupling.

    • The CH₂-NH₂ protons will also show complex splitting patterns due to diastereotopicity and coupling to the adjacent chiral center.

  • ¹³C NMR (in CDCl₃, predicted):

    • The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant (typically >160 Hz) and will be shifted downfield.[2]

    • The adjacent carbons (C1 and C3) will exhibit smaller two-bond C-F coupling.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be expected at m/z = 77.

    • Common fragmentation patterns for amines would be observed, such as the loss of an ethyl group or cleavage alpha to the nitrogen.

3-Fluoro-1-propylamine
  • ¹H NMR (in CDCl₃, predicted):

    • The CH₂-F protons will appear as a triplet of triplets, due to coupling with the adjacent CH₂ group and the fluorine atom.

    • The central CH₂ group will be a multiplet.

    • The CH₂-NH₂ protons will appear as a triplet.

  • ¹³C NMR (in CDCl₃, predicted):

    • The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling.[2]

    • The C2 carbon will show a two-bond C-F coupling, and the C1 carbon a smaller three-bond coupling.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be expected at m/z = 77.

    • A prominent fragment would likely be due to the loss of CH₂F.

Conclusion and Field-Proven Insights

The synthesis of 2-fluoro-1-propylamine and 3-fluoro-1-propylamine via deoxyfluorination of the corresponding amino alcohols is a robust and scalable strategy. The choice of starting material dictates the final regioisomer, and careful control of reaction conditions is paramount for achieving high yields and purity.

From a practical standpoint, the synthesis of 3-fluoro-1-propylamine is often more straightforward due to the higher reactivity and cleaner conversion of the primary alcohol precursor. The synthesis of 2-fluoro-1-propylamine from a secondary alcohol can be more challenging, with a higher propensity for elimination side reactions, which may necessitate more rigorous purification.

For drug development professionals, the ability to access both isomers allows for a comprehensive exploration of the chemical space around a pharmacophore. The subtle yet significant differences in the physicochemical properties of these two molecules can lead to dramatic changes in biological activity, underscoring the importance of regioselective synthesis in modern medicinal chemistry.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxyfluorinating Agent with Enhanced Thermal Stability.
  • PubChem. 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • Doc Brown's Chemistry. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. [Link]

Sources

Validation

A Researcher's Guide to Validating Fluorine Substitution in Lead Optimization

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] This is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] This is not a random act of chemical decoration; it is a calculated decision to modulate a molecule's properties to enhance its drug-like characteristics. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's metabolic stability, binding affinity, and fundamental physicochemical properties like lipophilicity and acidity (pKa).[2][3][4] Consequently, a significant percentage of pharmaceuticals currently on the market contain at least one fluorine atom.[5][6]

However, the benefits of fluorination are highly context-dependent and are not a universal panacea for poor drug properties.[1] Therefore, a rigorous and systematic experimental validation process is crucial to ascertain whether a fluorine substitution is a beneficial modification for a given lead compound. This guide provides an in-depth comparison of key experimental workflows designed to validate the impact of fluorine substitution, offering researchers the insights and protocols needed to make data-driven decisions in their lead optimization campaigns.

The Rationale Behind Fluorine Substitution: A Triad of Effects

The decision to introduce fluorine into a drug candidate is typically driven by the desire to improve one or more of the following key parameters:

  • Metabolic Stability: One of the most common applications of fluorination is to block "metabolic soft spots."[1][3] These are positions on a molecule, often C-H bonds, that are susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[7][8] Replacing a vulnerable hydrogen with a fluorine atom can effectively shield that position from enzymatic attack due to the high strength of the C-F bond, thereby increasing the drug's half-life and bioavailability.[2][9]

  • Binding Affinity: Fluorine's strong electron-withdrawing nature can alter the electronic distribution within a molecule.[2] This can influence hydrogen bond donor/acceptor strengths and other non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for the target protein.[1][2] Furthermore, fluorine can induce specific conformational preferences in a molecule that may be more favorable for binding.[1]

  • Physicochemical Properties: The introduction of fluorine can significantly modulate a molecule's lipophilicity (logP/logD) and the ionization constant (pKa) of nearby functional groups.[2][3][4] Lowering the pKa of a basic amine, for instance, can reduce its charge at physiological pH, which may improve membrane permeability.[2] While single fluorine substitutions often increase lipophilicity, the effect can be tailored by the number and position of fluorine atoms.[3][4][10]

An Integrated Workflow for Validating Fluorinated Analogs

A successful lead optimization campaign relies on a systematic process of design, synthesis, and testing. When evaluating fluorinated analogs, a multi-pronged experimental approach is necessary to build a comprehensive picture of the substitution's effects. The following workflow outlines the key assays and decision points.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: In Vitro ADME & Potency Evaluation cluster_2 Phase 3: Decision & Advancement A Parent Compound B Synthesize Fluorinated Analogs A->B Identify Metabolic Soft Spots C Metabolic Stability Assay (Liver Microsomes) B->C D Binding Affinity Assay (e.g., SPR, Radioligand) B->D E Physicochemical Profiling (pKa, logD) B->E F Data Integration & Analysis C->F D->F E->F G Improved Profile? F->G H Advance to In Vivo Pharmacokinetic Studies G->H Yes I Re-design or Abandon Analog G->I No G cluster_0 Input Data from Validation Assays cluster_1 Multi-Parameter Assessment cluster_2 Decision Pathways A Metabolic Stability (t½, CLint) D Candidate Profile Analysis A->D B Binding Affinity (KD) B->D C Physicochemical Profile (pKa, logD) C->D E OPTIMAL - Improved Stability - Maintained/Improved Affinity - Favorable Physicochemistry D->E Go F SUB-OPTIMAL - Improved Stability - Reduced Affinity - Undesirable logD/pKa D->F Consider Re-design G POOR - No Stability Gain - Significantly Worse Affinity - High Lipophilicity D->G No-Go

Caption: Decision-making framework based on integrated data.

The substitution of hydrogen with fluorine is a powerful and frequently employed strategy in lead optimization. [2][11][12]However, its success is not guaranteed and requires rigorous, multi-faceted experimental validation. By systematically comparing fluorinated analogs against their parent compound using assays that probe metabolic stability, binding affinity, and physicochemical properties, researchers can build a comprehensive data package. This evidence-based approach ensures that only the most promising candidates are advanced, ultimately increasing the efficiency and success rate of the drug discovery process.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • SPR applications in early drug discovery. (2023, April 19). Nicoya Lifesciences.
  • Surface Plasmon Resonance (SPR). (n.d.). BioDuro.
  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health.
  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016, May 26). ACS Publications.
  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Publications.
  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Labs.
  • Effective methods of estimating ligand binding affinity to a protein active site?. (2020, March 21). ResearchGate.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016, June 9). National Institutes of Health.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). National Institutes of Health.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). Royal Society of Chemistry.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • How should the acid dissociation constant pKa be measured?. (n.d.). Kyoto Electronics Manufacturing Co.,Ltd..
  • Metabolic Stability Assays. (n.d.). Millipore Sigma.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate.
  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024, September 17). ACS Publications.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. (n.d.). Benchchem.
  • Machine learning methods for protein-protein binding affinity prediction in protein design. (n.d.). Frontiers.
  • Fluorine in medicinal chemistry. (2007, December 13). Royal Society of Chemistry.
  • LogP / LogD shake-flask method. (n.d.). protocols.io.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Institutes of Health.
  • Fluorine Chemistry Technology Platform. (n.d.). Pharmacy Research.
  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). PubMed.
  • The role of fluorine in medicinal chemistry. (2007, October 15). PubMed.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Shake Flask LogD. (n.d.). Domainex.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025, August 9). ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Important Fluorinated Drugs in Experimental and Clinical Use. (2026, February 7). ResearchGate.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Institutes of Health.

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Safety & Regulatory Compliance

Safety

2-Fluoropropan-1-amine hydrochloride proper disposal procedures

Executive Summary: Critical Safety & Compliance Directive STOP AND READ: 2-Fluoropropan-1-amine hydrochloride is a fluorinated organic amine salt.[1][2] While it shares general handling characteristics with other amine s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Critical Safety & Compliance Directive

STOP AND READ: 2-Fluoropropan-1-amine hydrochloride is a fluorinated organic amine salt.[1][2] While it shares general handling characteristics with other amine salts, the presence of the fluorine atom dictates a strict Halogenated Waste disposal pathway.[1]

The Critical Hazard: Upon thermal decomposition (incineration), this compound releases Hydrogen Fluoride (HF) gas alongside Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1] Standard municipal incineration or non-scrubbed medical waste incinerators are incapable of safely handling HF, which destroys refractory linings and poses severe environmental risks.[1]

Immediate Action:

  • Segregate strictly into Halogenated Waste streams.[1]

  • Label clearly as "Fluorinated Organic Solid/Liquid."[1]

  • Prohibit drain disposal under all circumstances.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2]

PropertyDescriptionOperational Implication
Chemical Structure Fluorinated aliphatic amine saltReleases HF and HCl upon combustion.[1][2]
Physical State White to off-white solid (powder)Dust inhalation risk; requires HEPA vacuum or wet-wiping for spills.[1][2]
Acidity/Basicity Acidic salt (HCl form)Potential to corrode metals; do not store in unlined metal drums.[1]
Solubility Water solubleHigh Risk: Easy to mistakenly wash down drains.[1][2] Strict prohibition required.[1][2][3]
GHS Classification Skin Irrit. 2; Eye Irrit.[1][4][5][6][7] 2A; STOT SE 3Requires full PPE (Nitrile gloves, safety glasses, lab coat) during waste transfer.

Pre-Disposal Assessment & Waste Segregation

Before moving any material, you must classify the waste state.[1] This determines the downstream processing method.[1]

The "Halogen Rule"

In waste management, if a mixture contains any significant quantity of halogenated compounds (F, Cl, Br, I), the entire volume must be treated as halogenated waste.[1] This is more expensive but necessary for regulatory compliance (RCRA) and safety.

  • Solid Waste: Pure substance, contaminated gloves, weighing boats, paper towels.[1]

  • Liquid Waste: Reaction mixtures, mother liquors, stock solutions.[1]

Detailed Disposal Workflows

Workflow A: Solid Waste Disposal (Pure Substance & Debris)

Applicable for: Expired shelf stock, contaminated solids, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass for solids to prevent breakage during compaction/transport.[1][2]

  • Transfer: Transfer solid waste inside a chemical fume hood to capture fugitive dust.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "2-Fluoropropan-1-amine hydrochloride (95%), Filter Paper (5%)."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][8]

    • Critical Note: Write "CONTAINS ORGANIC FLUORINE" in the remarks section.[1] This alerts the disposal vendor to use an incinerator with HF scrubbers.[1]

  • Storage: Cap tightly. Store in the "Solid Halogenated Waste" satellite accumulation area.

Workflow B: Liquid Waste Disposal (Solutions)

Applicable for: HPLC waste, reaction byproducts, dissolved stock.[1]

  • Compatibility Check: Ensure the waste solvent is compatible with the amine salt.[1]

    • Caution: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (which liberates the free amine, increasing volatility and odor).

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Why? Even if dissolved in non-halogenated methanol, the presence of the fluorine atom classifies the whole mix as halogenated for incineration purposes.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to excess HCl, neutralize to pH 5-9 using Sodium Bicarbonate before adding to the main waste carboy to prevent drum corrosion.[1]

  • Secondary Containment: Ensure the carboy sits in a polyethylene tray capable of holding 110% of the container's volume.

Workflow C: Empty Container Management

Applicable for: Original vendor bottles.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Ethanol).[1][9]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container. Never pour rinsate down the sink.[1]

  • Defacing: Cross out the label completely or remove it.[1]

  • Disposal: Place the clean, dry bottle in the "Glass/Plastic Recycling" or "Trash" depending on local facility rules for triple-rinsed containers.

Visualized Decision Logic

The following diagrams illustrate the decision-making process for disposal and spill response.

Figure 1: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-Fluoropropan-1-amine HCl StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder, Debris, Gloves) StateCheck->IsSolid IsLiquid Liquid Waste (Solutions, Rinsate) StateCheck->IsLiquid SolidBin Container: HDPE Wide Mouth Label: 'Solid Waste - Halogenated' IsSolid->SolidBin Segregate SolventCheck Check Solvents present IsLiquid->SolventCheck Incinerator DESTINATION: High-Temp Incineration (w/ Flue Gas Scrubbing for HF) SolidBin->Incinerator HalogenatedLiq Container: Carboy (HDPE/Glass) Label: 'Halogenated Solvent Waste' SolventCheck->HalogenatedLiq Treat ALL as Halogenated HalogenatedLiq->Incinerator

Caption: Logic flow for segregating fluorinated amine waste streams to ensure proper downstream incineration.

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is dust airborne?) Spill->Assess PPE 2. Don PPE: Nitrile Gloves, Goggles, N95/Respirator (if dusty) Assess->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into bag/jar. Do NOT dry sweep. Contain->Clean Dispose 5. Disposal: Label as 'Hazardous Waste' (See Workflow A) Clean->Dispose

Caption: Step-by-step spill response focusing on dust suppression to prevent inhalation.

Regulatory Compliance & Environmental Impact

RCRA Classification (USA)

While 2-Fluoropropan-1-amine hydrochloride is not explicitly P-listed or U-listed by name, it is regulated based on its characteristics and constituents:

  • Halogenated Organic Compounds (HOCs): Subject to Land Disposal Restrictions (LDR).[1] Must be incinerated.[1]

  • Characteristic Waste: If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1]

  • Toxicity: Due to the amine functionality and fluorination, it is treated as toxic hazardous waste.[1]

Why Incineration with Scrubbers?

Standard combustion of this molecule proceeds as follows:


[1]

Hydrogen Fluoride (HF) is the critical byproduct.[1] It is highly corrosive to silica-based materials (glass, incinerator brick lining).[1][2]

  • Compliance Requirement: The disposal facility must use a scrubber system (typically alkaline) to neutralize the HF gas before it exits the stack.[1]

  • Verification: Ensure your waste manifest explicitly states "Halogenated" so the vendor routes it to the correct facility.[1]

References

  • Enamine. (2021).[1][7] Safety Data Sheet: 2-(2-fluorophenyl)propan-1-amine hydrochloride. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Propylamine hydrochloride analogues. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). (2000).[1] Appendix III to Part 268 -- List of Halogenated Organic Compounds. Retrieved from

  • University of Otago. (n.d.).[1] Laboratory Chemical Waste Disposal Guidelines. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Fluoropropan-1-amine Hydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoropropan-1-amine hydrochloride was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally simi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoropropan-1-amine hydrochloride was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including its isomers and other fluoro-substituted aminopropane hydrochlorides. Researchers should always consult the specific SDS provided by the supplier before handling any chemical and perform a thorough risk assessment for their specific use case.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoropropan-1-amine hydrochloride. The focus is on providing procedural, step-by-step guidance to ensure safe handling, from receipt of the compound to its final disposal.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 2-Fluoropropan-1-amine hydrochloride is anticipated to be a hazardous substance. The primary hazards are likely to include:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Respiratory Tract Irritation: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before any work with this compound begins. This assessment should consider the quantity of material being used, the potential for aerosolization, and the specific experimental conditions.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling 2-Fluoropropan-1-amine hydrochloride. The selection of appropriate PPE is critical to minimizing exposure and ensuring personal safety.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][3]
Hands Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation or burns. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3]
Body A lab coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.[1][3]
Respiratory A government-approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][3]

Engineering Controls for Safe Handling

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with 2-Fluoropropan-1-amine hydrochloride should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][4]

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2][4]

Safe Handling and Experimental Workflow

The following diagram and protocol outline a safe workflow for handling 2-Fluoropropan-1-amine hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Safe handling workflow for 2-Fluoropropan-1-amine hydrochloride.

Experimental Protocol:
  • Preparation:

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.

  • Handling:

    • Carefully weigh the desired amount of 2-Fluoropropan-1-amine hydrochloride within the fume hood.

    • Slowly add the compound to the solvent to avoid splashing.

    • Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.

  • Cleanup:

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Segregate all waste containing 2-Fluoropropan-1-amine hydrochloride into a clearly labeled, sealed container.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.

    • Wash hands and forearms thoroughly with soap and water after completing the work.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable decontaminant. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[3]

Disposal Plan

All waste containing 2-Fluoropropan-1-amine hydrochloride must be treated as hazardous waste.

  • Chemical Waste: Collect all solutions and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Contaminated Materials: Any items, such as gloves, weigh boats, or paper towels, that are contaminated with 2-Fluoropropan-1-amine hydrochloride should also be disposed of as hazardous waste.[1]

  • Disposal Service: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]

References

  • Enamine. Safety Data Sheet: 2-(2-fluorophenyl)propan-1-amine hydrochloride. Link

  • MilliporeSigma. Safety Data Sheet: 1-Amino-2-propanol. Link

  • Sigma-Aldrich. (2R)-1-fluoropropan-2-amine hydrochloride Safety Information. Link

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Link

  • Sigma-Aldrich. Safety Data Sheet: DL-1-Amino-2-propanol. Link

  • Synquest Labs. 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet: Propylamine hydrochloride. Link

  • Cayman Chemical. 2-fluoro-2-oxo PCE (hydrochloride) Safety Data Sheet. Link

  • ChemScene. (R)-2-Fluoropropan-1-amine hydrochloride. Link

  • Fisher Scientific. Safety Data Sheet: (S)-(+)-2-Amino-1-propanol. Link

  • ChemicalBook. 2-FLUOROPROPAN-1-OL Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet: (R)-(-)-2-Amino-1-propanol. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
2-Fluoropropan-1-amine hydrochloride
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